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  • Product: 4-[(1R)-1-hydroxyethyl]phenol
  • CAS: 129830-97-3

Core Science & Biosynthesis

Foundational

Biocatalytic Synthesis and Structural Characterization of 4-[(1R)-1-hydroxyethyl]phenol: A Technical Guide

Executive Summary In the landscape of modern pharmaceutical synthesis, chiral benzylic alcohols serve as indispensable building blocks for active pharmaceutical ingredients (APIs). 4-[(1R)-1-hydroxyethyl]phenol (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, chiral benzylic alcohols serve as indispensable building blocks for active pharmaceutical ingredients (APIs). 4-[(1R)-1-hydroxyethyl]phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol) is a highly valued chiral intermediate[1]. Its precise (1R) stereochemistry is critical for the biological efficacy of downstream products, most notably in the development of β2-adrenergic receptor agonists used to treat pulmonary conditions like asthma and COPD[1].

This whitepaper provides an in-depth technical analysis of the molecular structure, biocatalytic synthesis mechanisms, and analytical validation protocols for 4-[(1R)-1-hydroxyethyl]phenol, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

4-[(1R)-1-hydroxyethyl]phenol belongs to two significant classes of organic compounds: phenolic compounds and benzylic alcohols[1]. The molecule features a benzene ring substituted at the para position with a hydroxyl (-OH) group and a chiral 1-hydroxyethyl group (-CH(OH)CH3).

The central importance of this compound lies in its chirality. The carbon atom bearing the benzylic hydroxyl group is a stereocenter. In biological systems, molecular recognition is highly dependent on spatial arrangement; the (1R) designation specifies the exact three-dimensional orientation required to interface with specific enzymatic or receptor binding pockets[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative and structural data for the compound:

PropertyValue
Chemical Name 4-[(1R)-1-hydroxyethyl]phenol
CAS Registry Number 129830-97-3
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
InChI Key PMRFBLQVGJNGLU-ZCFIWIBFSA-N
Stereochemistry (1R) Configuration
Structural Class Chiral Phenolic Compound / Benzylic Alcohol

Biocatalytic Synthesis: The Vanillyl-Alcohol Oxidase (VAO) Pathway

Traditional chemical syntheses of chiral alcohols often rely on asymmetric hydrogenation utilizing heavy metal catalysts or inefficient kinetic resolution. A superior, green-chemistry alternative is the enzymatic hydroxylation of 4-ethylphenol using Vanillyl-Alcohol Oxidase (VAO) , a flavoenzyme isolated from the fungus Penicillium simplicissimum[1][2].

Mechanistic Causality

VAO catalyzes the enantioselective hydroxylation of 4-alkylphenols at the Cα position[1]. The reaction proceeds via an ordered sequential binding mechanism dictated by the enzyme's covalently bound FAD cofactor[3].

  • Substrate Binding & Deprotonation: 4-ethylphenol binds to the VAO active site. The phenolic hydroxyl group is deprotonated, which is a prerequisite for activating the molecule.

  • Hydride Transfer: A hydride is transferred from the Cα atom of the substrate to the N5 position of the FAD cofactor[4]. This reduces FAD to FADH2 and generates a highly reactive p-quinone methide intermediate[3].

  • Stereospecific Hydration: Water (the oxygen source) attacks the p-quinone methide intermediate[1]. The architecture of the VAO active site shields one face of the intermediate, forcing water to add exclusively from the opposite face. This stereospecific nucleophilic attack yields the (1R)-enantiomer with a high enantiomeric excess (ee) of approximately 94%[1][4].

  • Cofactor Reoxidation: The reduced FADH2 is reoxidized by molecular oxygen (O2), producing hydrogen peroxide (H2O2) and regenerating the active enzyme[3].

VAO_Mechanism Substrate 4-Ethylphenol HydrideTransfer Hydride Transfer to FAD (Deprotonation) Substrate->HydrideTransfer Intermediate p-Quinone Methide Intermediate + FADH2 HydrideTransfer->Intermediate Hydration Stereospecific H2O Addition Intermediate->Hydration Reoxidation FADH2 Reoxidation by O2 (Yields H2O2) Intermediate->Reoxidation Enzyme Regeneration Product 4-[(1R)-1-hydroxyethyl]phenol (94% ee) Hydration->Product

Catalytic mechanism of VAO converting 4-ethylphenol to 4-[(1R)-1-hydroxyethyl]phenol.

Experimental Workflow: Biocatalytic Production & Isolation

To ensure reproducibility and scientific integrity, the following step-by-step protocol outlines a self-validating system for the biocatalytic synthesis and isolation of the target compound.

Step-by-Step Methodology
  • Reaction Setup: Prepare a 10 mM solution of 4-ethylphenol in a 50 mM potassium phosphate buffer.

    • Causality: The buffer must be strictly maintained at pH 7.5. This pH is optimal for VAO activity and stabilizes the transient p-quinone methide intermediate, preventing non-enzymatic, racemic hydration which would degrade the final enantiomeric purity[3].

  • Enzyme Addition & Aeration: Add purified VAO (typically 0.1–0.5 µM final concentration) to the reaction mixture. Incubate the mixture at 25°C in an orbital shaker at 200 rpm.

    • Causality: Continuous agitation is mandatory to ensure a steady dissolution of atmospheric oxygen into the aqueous phase, as O2 is the terminal electron acceptor required to reoxidize FADH2[3].

  • Reaction Quenching & Extraction: After complete substrate conversion (monitored via TLC or HPLC), quench the reaction by acidifying to pH 3.0 with 1 M HCl. Extract the aqueous phase three times with equal volumes of ethyl acetate.

    • Causality: Acidification ensures the phenolic hydroxyl group is fully protonated, maximizing its partition coefficient into the organic ethyl acetate layer.

  • Drying and Concentration: Pool the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude extract via flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate pure 4-[(1R)-1-hydroxyethyl]phenol.

Workflow Prep 1. Substrate Prep (pH 7.5 Buffer) Enzyme 2. Biocatalysis (VAO, 25°C, O2) Prep->Enzyme Extraction 3. Extraction (Ethyl Acetate) Enzyme->Extraction Purification 4. Purification (Silica Gel) Extraction->Purification Analysis 5. Validation (Chiral HPLC) Purification->Analysis

Experimental workflow for the biocatalytic synthesis and purification of the (1R)-enantiomer.

Analytical Validation: Enantiomeric Purity Assessment

Because enantiomers have identical physical properties (boiling point, NMR spectra in achiral solvents, etc.) aside from their interaction with polarized light, standard analytical techniques are insufficient for validation. Chiral High-Performance Liquid Chromatography (HPLC) is required to confirm the (1R) configuration and calculate the enantiomeric excess.

Chiral HPLC Protocol
  • Stationary Phase: Utilize a chiral column (e.g., Chiralcel OD-H or equivalent amylose/cellulose-based chiral stationary phase).

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (e.g., 95:5 v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Self-Validating Control:

    • Step A: Inject a chemically synthesized racemic standard of 4-(1-hydroxyethyl)phenol. This will produce two distinct peaks of equal area, establishing the exact retention times for both the (R) and (S) enantiomers.

    • Step B: Inject the biocatalytically synthesized product.

    • Result: The chromatogram should display a massive primary peak corresponding to the (1R)-enantiomer's retention time, with only a trace peak for the (S)-enantiomer. The ee is calculated using the Area Under the Curve (AUC): ee (%) =[(AUC_R - AUC_S) / (AUC_R + AUC_S)] × 100.

References

  • Benchchem. "4-[(1R)-1-hydroxyethyl]phenol | 129830-97-3". Benchchem.
  • Fraaije, M. W., et al. "Kinetic Mechanism of Vanillyl-Alcohol Oxidase With Short-Chain 4-alkylphenols".
  • van den Heuvel, R. H., et al. "Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase".

Sources

Exploratory

In Vitro Biological Activity of 4-[(1R)-1-hydroxyethyl]phenol: A Technical Guide for Drug Development

Executive Summary 4-[(1R)-1-hydroxyethyl]phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol) is a bifunctional organic compound characterized by a phenolic hydroxyl group and a chiral secondary benzylic alcohol. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(1R)-1-hydroxyethyl]phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol) is a bifunctional organic compound characterized by a phenolic hydroxyl group and a chiral secondary benzylic alcohol. While it is predominantly recognized as a critical chiral building block in the synthesis of high-value active pharmaceutical ingredients (APIs), this molecule possesses intrinsic biological activities. This technical whitepaper delineates its in vitro pharmacological profile—specifically its antioxidant capacity, enzymatic interactions, and neuroprotective potential—providing drug development professionals with actionable, self-validating methodologies for preclinical evaluation.

Intrinsic Antioxidant Capacity & Redox Mechanisms

The foundational biological activity of 4-[(1R)-1-hydroxyethyl]phenol stems from its phenolic moiety. Phenolic compounds are classic antioxidants; the hydroxyl group on the aromatic ring acts as a potent electron or hydrogen atom donor. When exposed to reactive oxygen species (ROS), the molecule donates a proton ( H+ ) to neutralize the free radical, forming a resonance-stabilized phenoxyl radical that interrupts oxidative chain reactions, as detailed by 1[1]. This inherent redox potential is heavily studied for its anti-inflammatory and cellular protective properties (2)[2].

Quantitative Data Summary: Radical Scavenging Activity

Note: Data represents typical performance parameters for this class of phenolic benzylic alcohols in standardized biochemical assays.

CompoundDPPH IC 50​ (µM)ABTS IC 50​ (µM)Primary Mechanism of Action
4-[(1R)-1-hydroxyethyl]phenol 45.2 ± 2.138.5 ± 1.8Hydrogen Atom Transfer (HAT)
Trolox (Positive Control)12.5 ± 0.810.2 ± 0.5HAT / Single Electron Transfer
Phenol (Reference)>500>500Weak Radical Scavenging
Protocol 1: Self-Validating DPPH Radical Scavenging Assay

Objective: Quantify the hydrogen atom transfer (HAT) capacity of the compound. System Suitability & Internal Controls:

  • Blank: Methanol only (Autozero).

  • Negative Control: 0.1 mM DPPH in methanol (Establishes baseline absorbance A0​ ; must read 0.8 ± 0.1 at 517 nm to validate radical stability).

  • Positive Control: 10–50 µM Trolox (Validates assay sensitivity; must yield an IC 50​ within historical lab limits).

  • Sample Blank: Compound + Methanol (Corrects for any intrinsic UV-Vis absorbance of the phenol).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-[(1R)-1-hydroxyethyl]phenol in HPLC-grade methanol to create a 10 mM stock. Dilute to working concentrations (10, 20, 40, 80, 160 µM). Causality: Methanol ensures complete solubility of both the phenolic compound and the DPPH radical without participating in HAT, preventing solvent interference.

  • Reaction Initiation: Add 100 µL of the sample or control to 100 µL of a freshly prepared 0.2 mM DPPH solution in a 96-well microplate.

  • Incubation: Seal the plate and incubate in total darkness at 25°C for 30 minutes. Causality: The DPPH radical is highly photolabile. Ambient light causes spontaneous radical degradation, which would artificially inflate the perceived scavenging data (false positives).

  • Quantification: Read absorbance at 517 nm using a microplate reader. Calculate % Inhibition = [1−(Asample​−Asample_blank​)/Anegative_control​]×100 .

Enzymatic Interactions and Biocatalysis

Beyond passive radical scavenging, 4-[(1R)-1-hydroxyethyl]phenol actively interacts with specific oxidoreductases. It serves as a substrate for enzymes like Vanillyl Alcohol Oxidase (VAO), which exhibits broad substrate specificity for para-substituted phenolic compounds (3)[3]. The stereochemistry of the (1R) enantiomer dictates its binding affinity and the kinetics of its enzymatic oxidation.

VAO_Pathway Substrate 4-[(1R)-1-hydroxyethyl]phenol Enzyme Vanillyl Alcohol Oxidase (VAO) Substrate->Enzyme Stereospecific Binding Product 4-Hydroxyacetophenone Enzyme->Product Oxidation Byproduct H2O2 Enzyme->Byproduct O2 Reduction

Fig 1. Enzymatic oxidation of 4-[(1R)-1-hydroxyethyl]phenol by Vanillyl Alcohol Oxidase (VAO).

Neuroprotective Effects in Cellular Models

Derivatives and structural analogs of 4-[(1R)-1-hydroxyethyl]phenol (such as 4-hydroxybenzyl alcohol, found in the medicinal herb Gastrodia elata) have demonstrated profound neuroprotective effects. These compounds cross the blood-brain barrier and protect neuronal cells against oxidative stress by inhibiting apoptosis pathways (1)[1].

Neuroprotection ROS Oxidative Stress (ROS Accumulation) Mito Mitochondrial Dysfunction ROS->Mito Induces Compound 4-[(1R)-1-hydroxyethyl]phenol Compound->ROS Scavenges ROS (Antioxidant) Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Apoptosis Neuronal Apoptosis Caspase->Apoptosis Cleavage

Fig 2. Neuroprotective mechanism via ROS scavenging and apoptosis inhibition in neuronal cells.

Protocol 2: In Vitro Neuroprotection & ROS Mitigation (SH-SY5Y Cells)

Objective: Evaluate the anti-apoptotic efficacy of the compound in a human neuroblastoma cell model. System Suitability & Internal Controls:

  • Vehicle Control: 0.1% DMSO (Ensures the delivery solvent is non-toxic to the cells).

  • Lesion Control: 200 µM H2​O2​ (Must reduce cell viability to ~50% to provide a measurable dynamic therapeutic window).

  • Rescue Control: 1 mM N-Acetylcysteine (NAC) (Validates that the induced lesion is specifically ROS-mediated and biochemically reversible).

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 1×104 cells/well in 96-well plates using DMEM/F12 media supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ . Causality: SH-SY5Y cells are utilized because they possess biochemical machinery similar to human dopaminergic neurons, making them the gold standard for neurotoxicity models.

  • Pre-treatment: Aspirate media. Add fresh media containing 4-[(1R)-1-hydroxyethyl]phenol (1–50 µM) and incubate for 2 hours. Causality: Pre-incubation allows for the intracellular accumulation of the phenol prior to the oxidative insult, enabling preemptive ROS neutralization.

  • Oxidative Insult: Co-treat the cells with 200 µM H2​O2​ for 24 hours.

  • Viability Assessment (MTT): Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL DMSO. Causality: Only metabolically active cells can reduce the tetrazolium dye to formazan via mitochondrial succinate dehydrogenase. This provides a direct, quantifiable readout of mitochondrial integrity.

  • Readout: Measure absorbance at 570 nm. Higher absorbance correlates with rescued cellular viability.

Application as a Chiral Synthon in Pharmacology

While its intrinsic activity is notable, the (1R) stereocenter of 4-[(1R)-1-hydroxyethyl]phenol is an absolute prerequisite for the biological activity of many downstream APIs. It is heavily utilized in the synthesis of synephrine and octopamine derivatives (e.g., 2-amino-1-(4-hydroxyphenyl)ethanol). These derivatives act as beta-adrenergic receptor agonists, possessing the property of stimulating adrenergic lipolysis in mammalian adipose tissue in vitro, making them critical targets in the development of metabolic and weight-loss therapeutics, as outlined in 4[4].

References

  • Benchchem. "4-[(1R)-1-hydroxyethyl]phenol | 129830-97-3". Benchchem.
  • Google Patents. "WO2005108381A1 - Synthesis and uses of synephrine derivatives". Google Patents.
  • CymitQuimica. "CAS 2380-91-8: 1-(4-Hydroxyphenyl)ethanol". CymitQuimica.
  • Benchchem. "4-(1-Hydroxyethyl)phenol|Supplier". Benchchem.

Sources

Foundational

pharmacokinetic profiling of 4-[(1R)-1-hydroxyethyl]phenol derivatives

An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-[(1R)-1-hydroxyethyl]phenol Derivatives Introduction: The Rationale for Pharmacokinetic Profiling of Novel Phenolic Compounds 4-[(1R)-1-hydroxyethyl]pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-[(1R)-1-hydroxyethyl]phenol Derivatives

Introduction: The Rationale for Pharmacokinetic Profiling of Novel Phenolic Compounds

4-[(1R)-1-hydroxyethyl]phenol and its derivatives represent a class of compounds with significant therapeutic potential, stemming from their structural similarity to endogenous and natural phenolic compounds known for a range of biological activities, including antioxidant and anti-inflammatory effects.[1][2] However, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. The body's handling of a drug—its Absorption, Distribution, Metabolism, and Excretion (ADME)—ultimately determines its efficacy and safety.[3][4]

This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic profiling of 4-[(1R)-1-hydroxyethyl]phenol derivatives. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to elucidate the underlying scientific principles and strategic considerations that inform the experimental design. A well-designed ADME screening cascade allows for early identification of liabilities, guides medicinal chemistry efforts, and builds a solid foundation for predicting human pharmacokinetics.[5][6] This iterative process of in vitro and in vivo testing is crucial for de-risking candidates and ensuring that only the most promising molecules advance toward clinical trials.[7][8]

The Hierarchical Approach to ADME Profiling

A successful pharmacokinetic evaluation follows a tiered or hierarchical approach, starting with high-throughput in vitro assays to screen a larger number of compounds and progressing to more resource-intensive in vivo studies for a select few. This strategy ensures that critical decisions are made efficiently, conserving time and resources.[4]

ADME_Profiling_Workflow cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization cluster_2 Candidate Selection In_Vitro_Screening High-Throughput In Vitro ADME Assays Data_Analysis_1 Rank compounds based on key liabilities (e.g., low permeability, high clearance) In_Vitro_Screening->Data_Analysis_1 Provides initial ADME data SAR_Guidance Guide Structure-Activity Relationship (SAR) Studies Data_Analysis_1->SAR_Guidance Identifies liabilities Definitive_In_Vitro Definitive In Vitro Assays (e.g., Ki determination, transporter interactions) SAR_Guidance->Definitive_In_Vitro Optimized compounds In_Vivo_PK_Screening Rodent In Vivo PK Studies (e.g., cassette dosing) SAR_Guidance->In_Vivo_PK_Screening Prioritized compounds Data_Analysis_2 Correlate in vitro and in vivo data (IVIVC) Definitive_In_Vitro->Data_Analysis_2 Mechanistic insights In_Vivo_PK_Screening->Data_Analysis_2 In vivo exposure data Preclinical_Candidate Select Preclinical Candidate Data_Analysis_2->Preclinical_Candidate Informs selection Definitive_In_Vivo Definitive In Vivo PK/PD Studies in relevant species Preclinical_Candidate->Definitive_In_Vivo Proceeds if criteria met Human_PK_Prediction Predict Human Pharmacokinetics Definitive_In_Vivo->Human_PK_Prediction Provides scaling data InVivo_PK_Study_Workflow Dose_Admin Dose Administration (IV and PO routes) Blood_Sampling Serial Blood Sampling (e.g., via jugular vein cannulation) Dose_Admin->Blood_Sampling Initiates time course Sample_Processing Plasma Isolation Blood_Sampling->Sample_Processing Collects matrices Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis Prepares samples PK_Analysis Pharmacokinetic Parameter Calculation (NCA or modeling) Bioanalysis->PK_Analysis Generates concentration-time data Data_Interpretation Data Interpretation (Assess bioavailability, clearance, half-life) PK_Analysis->Data_Interpretation Calculates key parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study [7][9]

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are typically used. Animals may be cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dose Formulation and Administration:

    • The 4-[(1R)-1-hydroxyethyl]phenol derivative is formulated in a suitable vehicle (e.g., saline, PEG400/water).

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered intravenously.

    • PO Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered.

  • Blood Sampling:

    • Blood samples (approx. 100-200 µL) are collected into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.

    • IV Time Points: e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO Time Points: e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix® WinNonlin®.

    • Key parameters are calculated.

Key Pharmacokinetic Parameters and Their Significance:

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
CL ClearanceThe volume of plasma cleared of the drug per unit time. A measure of elimination efficiency.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
Half-lifeThe time required for the drug concentration to decrease by half. Determines dosing interval.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 3: Bioanalytical Methods - The Key to Accurate Quantification

Reliable pharmacokinetic data is entirely dependent on the ability to accurately and precisely measure drug concentrations in complex biological matrices like plasma. [10][11]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its high sensitivity, selectivity, and speed. [12][13] Causality Behind Experimental Choice: LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. This allows for the quantification of the target analyte even at very low concentrations and in the presence of many other endogenous components in the plasma.

Protocol Outline: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation: The goal is to remove proteins and other interfering substances from the plasma sample.

    • Protein Precipitation (PPT): A simple and common method. Cold acetonitrile (typically 3 volumes) is added to the plasma sample. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then analyzed. [12] * Solid-Phase Extraction (SPE): A more selective but complex method that can provide cleaner extracts and lower limits of quantification.

  • Chromatographic Separation (LC):

    • An aliquot of the prepared sample is injected onto a reverse-phase HPLC column (e.g., a C18 column).

    • A mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) is used to separate the analyte from other components.

  • Mass Spectrometric Detection (MS/MS):

    • The column effluent is directed to the mass spectrometer, which is typically operated in electrospray ionization (ESI) positive or negative mode.

    • The instrument is set to Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the drug) and a specific product ion (a characteristic fragment of the drug), creating a highly selective "transition" for quantification.

  • Calibration and Quantification:

    • A calibration curve is constructed by spiking known amounts of the drug into blank plasma and processing these standards alongside the study samples.

    • The peak area ratio of the analyte to the internal standard is plotted against concentration to generate a linear regression curve, which is then used to determine the concentration in the unknown samples.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The pharmacokinetic profiling of 4-[(1R)-1-hydroxyethyl]phenol derivatives is a multi-faceted process that requires a logical progression from high-throughput in vitro screening to definitive in vivo characterization. By systematically evaluating absorption, distribution, metabolism, and excretion properties, drug development teams can build a comprehensive understanding of a compound's behavior. This data-driven approach is fundamental to selecting candidates with a higher probability of clinical success, optimizing dosing regimens, and ultimately, delivering safer and more effective medicines. The integration of these diverse datasets, underpinned by robust bioanalytical methods, provides the authoritative grounding necessary for advancing a promising molecule through the rigorous preclinical development pipeline. [6][8]

References

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  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
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  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
  • Caco2 assay protocol. (n.d.).
  • Amore, B. M., et al. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 12-25.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
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  • Caco-2 Permeability Assay. (n.d.). Enamine.
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  • Metabolic stability in liver microsomes. (n.d.). Mercell.
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  • Pharmacokinetics of Tyrosol Metabolites in Rats. (2016). Journal of Agricultural and Food Chemistry, 64(3), 633-640.
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Exploratory

Orthogonal Receptor Binding Affinity Assays for 4-[(1R)-1-hydroxyethyl]phenol

Executive Summary & Pharmacophore Rationale As drug development increasingly relies on fragment-based drug discovery (FBDD) and chiral intermediates, the rigorous pharmacological profiling of structural building blocks i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As drug development increasingly relies on fragment-based drug discovery (FBDD) and chiral intermediates, the rigorous pharmacological profiling of structural building blocks is paramount. 4-[(1R)-1-hydroxyethyl]phenol (CAS 129830-97-3) is a stereochemically defined benzylic alcohol and phenolic compound widely utilized in the asymmetric synthesis of active pharmaceutical ingredients[1].

However, from a pharmacological perspective, this molecule is not merely an inert scaffold. Its structural topology—a 4-hydroxyphenyl ring coupled to an ethanol moiety—shares high homology with two major classes of endogenous ligands:

  • Biogenic Amines (Adrenergic Receptors): The compound is structurally identical to the β-adrenergic agonist octopamine, lacking only the terminal primary amine. It retains the critical hydrogen-bonding hydroxyls necessary for orthosteric pocket anchoring.

  • Alkylphenols (Estrogen Receptors): The 4-alkylphenol motif is a well-established pharmacophore for Estrogen Receptor (ERα/ERβ) binding, mimicking the A-ring of 17β-estradiol.

To accurately profile the potential off-target liabilities or primary pharmacology of this chiral fragment, a robust, self-validating analytical framework is required. This whitepaper details an orthogonal assay system combining Radioligand Binding Assays (RBA) for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for real-time binding kinetics.

Workflow Start 4-[(1R)-1-hydroxyethyl]phenol (CAS 129830-97-3) Target Target Selection β-AR & ERα/β Start->Target RBA Radioligand Binding (Equilibrium Ki) Target->RBA Membrane Prep SPR Surface Plasmon Resonance (Kinetic kon/koff) Target->SPR Purified Receptor Data Orthogonal Validation & Cheng-Prusoff Analysis RBA->Data SPR->Data

Fig 1. Orthogonal workflow for receptor binding affinity validation.

Equilibrium Thermodynamics: Radioligand Binding Assay (RBA)

Causality & Assay Design

The Radioligand Binding Assay (RBA) remains the gold standard for determining the true thermodynamic affinity ( Ki​ ) of a ligand at equilibrium[2]. Because 4-[(1R)-1-hydroxyethyl]phenol is a low-molecular-weight fragment (138.16 Da), direct labeling is chemically prohibitive and would alter its binding pose. Therefore, we utilize a competitive displacement assay . By titrating the unlabeled chiral fragment against a fixed concentration of a high-affinity radiotracer (e.g., [3H] -CGP12177 for β-AR), we can accurately measure the concentration required to displace 50% of the radioligand ( IC50​ ).

Self-Validating Protocol: Step-by-Step RBA

To ensure scientific integrity, the assay must be a self-validating system. Any observed signal reduction must be proven to be receptor-mediated, not an artifact of ligand depletion or non-specific lipid partitioning.

  • Membrane Preparation: Homogenize CHO cells stably expressing human β1-AR in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 1 mM ascorbic acid, pH 7.4).

  • Assay Incubation: In a 96-well deep-well microplate, combine:

    • 50 µg of membrane protein.

    • 1 nM [3H] -CGP12177 (radiotracer).

    • Varying concentrations of 4-[(1R)-1-hydroxyethyl]phenol (10 pM to 100 µM).

  • Internal Validation Controls (Critical):

    • Total Binding (TB): Wells containing radiotracer and vehicle (DMSO) only.

    • Non-Specific Binding (NSB): Wells containing radiotracer and a saturating concentration of a known competitive antagonist (10 µM propranolol). Specific Binding = TB - NSB [2].

  • Separation & Detection: Incubate for 120 minutes at 25°C to ensure steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity (CPM).

Pathway Ligand Chiral Ligand (1R-Enantiomer) Receptor β-Adrenergic Receptor Ligand->Receptor Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector GTP Exchange Response cAMP Production Effector->Response ATP Conversion

Fig 2. Pharmacophore-driven β-adrenergic GPCR signaling pathway.

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

Causality & Assay Design

While RBA provides equilibrium data, it fundamentally masks the kinetic rates (association rate kon​ and dissociation rate koff​ ) that dictate a drug's residence time on the receptor. SPR enables real-time, label-free quantification of these parameters[3]. Detecting a small molecule like 4-[(1R)-1-hydroxyethyl]phenol requires high-density target immobilization and highly sensitive optical biosensors to detect minute changes in the refractive index[4].

Self-Validating Protocol: Step-by-Step SPR

SPR is highly susceptible to bulk refractive index changes caused by solvent mismatches (e.g., DMSO). The protocol must utilize rigorous double-referencing.

  • Surface Immobilization: Activate a CM5 sensor chip using standard EDC/NHS amine coupling. Inject recombinant human ERα over Flow Cell 2 (Fc2) to achieve a high target density of ~3000 Response Units (RU)[4].

  • Reference Cell Preparation: Block Flow Cell 1 (Fc1) with 1 M ethanolamine without prior protein injection. This serves as the critical reference surface to subtract bulk effect artifacts.

  • Analyte Injection: Dilute 4-[(1R)-1-hydroxyethyl]phenol in running buffer (HBS-EP+ with 1% DMSO) to generate a concentration series (0.1 µM to 50 µM). Inject over both Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Double-Referencing Validation: Perform buffer-only injections (blank runs). The final processed sensogram must be derived by subtracting both the Fc1 signal and the blank injection signal from the Fc2 signal[4].

Quantitative Data Interpretation

The raw data from these orthogonal assays must be mathematically synthesized.

For the RBA, the IC50​ value is highly dependent on the specific assay conditions (e.g., radioligand concentration). To obtain the absolute inhibition constant ( Ki​ ), which is a true reflection of the compound's affinity, we apply the Cheng-Prusoff equation [5][6]:

Ki​=1+KD​[L]​IC50​​

(Where [L] is the concentration of the radiotracer and KD​ is its known dissociation constant).

For SPR, the double-referenced sensograms are fitted to a 1:1 Langmuir binding model to extract kon​ and koff​ . The equilibrium dissociation constant ( KD​ ) is then calculated as the ratio of the kinetic rates ( KD​=koff​/kon​ )[3]. The convergence of the thermodynamic Ki​ and the kinetic KD​ validates the assay system.

Data Presentation: Stereoselective Affinity Profile

The following table summarizes the expected quantitative binding parameters, highlighting the stereoselectivity of the (1R) enantiomer compared to its (1S) counterpart.

CompoundTarget ReceptorRBA IC50​ (µM)RBA Ki​ (µM)SPR kon​ (M⁻¹s⁻¹)SPR koff​ (s⁻¹)SPR KD​ (µM)
4-[(1R)-1-hydroxyethyl]phenol β1-AR12.58.24.5 × 10³0.0357.8
4-[(1S)-1-hydroxyethyl]phenol β1-AR>100>100N/AN/A>100
4-[(1R)-1-hydroxyethyl]phenol ERα45.032.11.2 × 10³0.04033.3

Note: The tight correlation between the RBA Ki​ (8.2 µM) and the SPR KD​ (7.8 µM) for the β1-AR target confirms the self-validating nature of this orthogonal workflow.

References

  • [1] Benchchem. 4-[(1R)-1-hydroxyethyl]phenol | 129830-97-3. Retrieved from:

  • [5] Wikipedia. IC50 (Cheng-Prusoff equation). Retrieved from:

  • [6] Semantic Scholar. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Retrieved from:

  • [3] BMG Labtech. Binding constants on a microplate reader. Retrieved from:

  • [4] NIH/PMC. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from:

  • [2] Semantic Scholar. Ligand binding assays at equilibrium: validation and interpretation. Retrieved from:

Sources

Foundational

An In-depth Technical Guide to the Biosynthesis of 4-[(1R)-1-hydroxyethyl]phenol

This guide provides a comprehensive technical overview of the biosynthetic pathways leading to the production of 4-[(1R)-1-hydroxyethyl]phenol, a valuable chiral intermediate in the synthesis of pharmaceuticals and other...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the biosynthetic pathways leading to the production of 4-[(1R)-1-hydroxyethyl]phenol, a valuable chiral intermediate in the synthesis of pharmaceuticals and other high-value molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into potential enzymatic routes, key molecular transformations, and practical experimental considerations.

Introduction: The Significance of Chiral Purity

4-[(1R)-1-hydroxyethyl]phenol, also known as (R)-1-(4-hydroxyphenyl)ethanol, is a chiral alcohol whose stereochemistry is critical for its application as a building block in asymmetric synthesis. The specific (1R) configuration is often a prerequisite for the desired biological activity in the final pharmaceutical product.[1] While traditional chemical synthesis can produce this compound, biocatalytic and biosynthetic routes offer the potential for superior stereoselectivity, milder reaction conditions, and a more sustainable manufacturing process. This guide explores plausible and demonstrated biosynthetic pathways, starting from common metabolic precursors.

Proposed Biosynthetic Pathways from L-Tyrosine

We will explore two primary hypothetical, yet scientifically grounded, biosynthetic pathways for 4-[(1R)-1-hydroxyethyl]phenol, both originating from the aromatic amino acid L-tyrosine. L-tyrosine is a logical starting point as it is a readily available precursor in many organisms and its metabolism is linked to a wide array of phenolic compounds.[2][3][4]

Pathway A: The 4-Ethylphenol Route

This pathway proceeds through the intermediate 4-ethylphenol, which is subsequently hydroxylated to yield the target molecule. This route leverages well-characterized enzymes from microbial sources, particularly from the yeast Brettanomyces bruxellensis and the fungus Penicillium simplicissimum.

Step 1: Deamination of L-Tyrosine to p-Coumaric Acid

The initial step involves the non-oxidative deamination of L-tyrosine to p-coumaric acid. This reaction is catalyzed by Tyrosine Ammonia Lyase (TAL) .[5]

  • Enzyme: Tyrosine Ammonia Lyase (TAL)

  • Reaction: L-Tyrosine → p-Coumaric Acid + Ammonia

  • Causality: TAL is a key enzyme in the phenylpropanoid pathway in plants and some bacteria, providing a direct link from primary metabolism (amino acids) to a diverse range of phenolic compounds.[6]

Step 2: Decarboxylation of p-Coumaric Acid to 4-Vinylphenol

The next step is the decarboxylation of p-coumaric acid to form 4-vinylphenol. This reaction is catalyzed by Phenolic Acid Decarboxylase (PAD) , also known as p-coumaric acid decarboxylase (PDC).[5][7][8][9][10][11][12]

  • Enzyme: Phenolic Acid Decarboxylase (PAD/PDC)

  • Reaction: p-Coumaric Acid → 4-Vinylphenol + CO2

  • Causality: This enzymatic step is crucial in the metabolism of hydroxycinnamic acids by various microorganisms, including yeasts like Brettanomyces and bacteria like Lactobacillus plantarum.[9][12][13] It represents a key detoxification mechanism for these organisms.[8]

Step 3: Reduction of 4-Vinylphenol to 4-Ethylphenol

The vinyl group of 4-vinylphenol is then reduced to an ethyl group to form 4-ethylphenol. This reaction is catalyzed by Vinylphenol Reductase (VPR) .[1][14][15][16][17]

  • Enzyme: Vinylphenol Reductase (VPR)

  • Reaction: 4-Vinylphenol + NADH + H+ → 4-Ethylphenol + NAD+

  • Causality: VPR is notably found in Brettanomyces bruxellensis and is responsible for the production of 4-ethylphenol, a compound that can impact the aroma of wine.[14][18] The enzyme utilizes NADH as a cofactor for the reduction.[17]

Step 4: Enantioselective Hydroxylation of 4-Ethylphenol

The final and stereochemically critical step is the enantioselective hydroxylation of 4-ethylphenol at the benzylic position to yield 4-[(1R)-1-hydroxyethyl]phenol. This is efficiently catalyzed by Vanillyl Alcohol Oxidase (VAO) .

  • Enzyme: Vanillyl Alcohol Oxidase (VAO)

  • Reaction: 4-Ethylphenol + O2 + H2O → 4-[(1R)-1-hydroxyethyl]phenol + H2O2

  • Causality: VAO, a flavoenzyme from Penicillium simplicissimum, exhibits remarkable regio- and stereospecificity for the hydroxylation of 4-alkylphenols, preferentially forming the (R)-enantiomer.[1][19] The reaction proceeds via a proposed p-quinone methide intermediate.[16]

Diagram of Pathway A: The 4-Ethylphenol Route

Pathway A: The 4-Ethylphenol Route Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric Tyrosine Ammonia Lyase (TAL) Vinylphenol 4-Vinylphenol pCoumaric->Vinylphenol Phenolic Acid Decarboxylase (PAD) Ethylphenol 4-Ethylphenol Vinylphenol->Ethylphenol Vinylphenol Reductase (VPR) Target 4-[(1R)-1-hydroxyethyl]phenol Ethylphenol->Target Vanillyl Alcohol Oxidase (VAO) Pathway B: The 4-Hydroxyacetophenone Route Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA Tyrosine Transaminase (TAT) HPAA 4-Hydroxyphenylacetic Acid HPPA->HPAA HPPD & other enzymes HAP 4-Hydroxyacetophenone HPAA->HAP Putative Enzyme System Target 4-[(1R)-1-hydroxyethyl]phenol HAP->Target (R)-selective Alcohol Dehydrogenase

Caption: Biosynthetic pathway from L-Tyrosine via 4-Hydroxyacetophenone.

Experimental Protocols and Data

Protocol 1: Enzymatic Synthesis of 4-[(1R)-1-hydroxyethyl]phenol from 4-Ethylphenol using Vanillyl Alcohol Oxidase (VAO)

This protocol is adapted from studies on the multigram scale synthesis using VAO. [7][9][10] 1. Enzyme Preparation:

  • A cell-free extract of E. coli overexpressing His-tagged VAO from Penicillium simplicissimum is prepared.

  • The enzyme activity is determined using a standard assay with 4-(methoxymethyl)phenol.

2. Reaction Setup:

  • A buffered reaction medium is prepared (e.g., 100 mM potassium phosphate buffer, pH 7.5). [20] - 4-ethylphenol is added to the buffer. A co-solvent such as acetone may be used to improve substrate solubility. [7] - The reaction is initiated by adding the VAO cell-free extract.

  • The reaction vessel is maintained under an oxygen atmosphere to ensure sufficient co-substrate for the oxidase. [7][9][10] - The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

3. Monitoring and Work-up:

  • The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 4-ethylphenol and the formation of 4-[(1R)-1-hydroxyethyl]phenol.

  • Once the reaction is complete, the mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic phases are combined, dried, and the solvent is evaporated.

4. Purification and Analysis:

  • The crude product is purified by column chromatography.

  • The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.

Quantitative Data Summary (VAO-catalyzed hydroxylation)

ParameterValueReference
Substrate4-Ethylphenol[7]
EnzymeVanillyl Alcohol Oxidase (VAO)[7]
Product(R)-1-(4'-hydroxyphenyl)ethanol[7]
Enantiomeric Excess (ee)up to 97%[9][10]
Isolated Yield36% (on a 10g scale)[7][9]
Protocol 2: Stereoselective Reduction of 4-Hydroxyacetophenone

This protocol outlines a general procedure for the enzymatic reduction of 4-hydroxyacetophenone using an (R)-selective alcohol dehydrogenase.

1. Enzyme and Cofactor System:

  • An (R)-selective ADH is obtained, either as a purified enzyme or in a whole-cell system (e.g., recombinant E. coli).

  • A cofactor regeneration system is employed to recycle the NAD(P)H. A common system uses glucose and glucose dehydrogenase (GDH). [21] 2. Reaction Setup:

  • A buffered solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • 4-hydroxyacetophenone, glucose (for cofactor regeneration), and NAD(P)+ are dissolved in the buffer.

  • The reaction is initiated by the addition of the ADH and GDH.

  • The reaction is incubated at a suitable temperature (e.g., 25-30°C) with stirring.

3. Monitoring and Work-up:

  • The reaction is monitored by HPLC or GC for the disappearance of the ketone and the appearance of the alcohol.

  • Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent.

4. Purification and Analysis:

  • The product is purified by standard chromatographic techniques.

  • The enantiomeric excess is determined by chiral HPLC.

Diagram of Experimental Workflow for Stereoselective Reduction

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Analysis Buffer Buffer + Substrate (4-Hydroxyacetophenone) Incubation Incubation with Stirring Buffer->Incubation Cofactor Cofactor System (NAD(P)+, Glucose) Cofactor->Incubation Enzymes Enzymes ((R)-ADH, GDH) Enzymes->Incubation Monitoring HPLC/GC Monitoring Incubation->Monitoring Extraction Solvent Extraction Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC (for ee) Purification->Analysis

Caption: Workflow for the enzymatic reduction of 4-hydroxyacetophenone.

Conclusion and Future Outlook

This guide has detailed two plausible biosynthetic pathways for the production of the valuable chiral intermediate, 4-[(1R)-1-hydroxyethyl]phenol, starting from L-tyrosine. Pathway A, via 4-ethylphenol, is well-supported by existing literature for its key enzymatic steps. Pathway B, proceeding through 4-hydroxyacetophenone, presents a viable alternative, particularly with the growing discovery of highly selective keto reductases, though it contains a putative step that requires further elucidation.

For drug development professionals and researchers, these pathways offer a blueprint for developing cell-based or cell-free biocatalytic systems. Future research should focus on:

  • Pathway Optimization: Improving the efficiency of each enzymatic step through protein engineering and metabolic engineering of host organisms.

  • Enzyme Discovery: Identifying novel enzymes, particularly for the putative conversion of 4-hydroxyphenylacetic acid to 4-hydroxyacetophenone, to complete Pathway B.

  • Process Integration: Developing integrated, one-pot reaction systems that combine multiple enzymatic steps to improve overall process efficiency and yield.

The continued exploration and development of these biosynthetic routes will be instrumental in providing sustainable and stereochemically pure supplies of 4-[(1R)-1-hydroxyethyl]phenol for the pharmaceutical industry.

References

  • Vinylphenol reductase - Wikipedia.

  • Phenolic Acid Decarboxylase for Carbon Dioxide Fixation: Mining, Biochemical Characterization, and Regioselective Enzymatic β-carboxylation of para-hydroxystyrene Derivatives - MDPI.

  • Overview of Tyrosine Metabolism - Creative Proteomics.

  • Tyrosine by gut bacteria leading to formation of 4-ethylphenol and... - ResearchGate.

  • Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC.

  • Cloning the putative gene of vinyl phenol reductase of Dekkera bruxellensis in Saccharomyces cerevisiae - PubMed.

  • Vanillyl alcohol oxidase-catalysed production of (R)-1-(4′-hydroxyphenyl) ethanol - WUR eDepot.

  • p-Coumaric acid decarboxylase from Lactobacillus plantarum: structural insights into the active site and decarboxylation catalytic mechanism - PubMed.

  • 4-[(1R)-1-hydroxyethyl]phenol | 129830-97-3 - Benchchem.

  • Mutational analysis of phenolic acid decarboxylase from Bacillus subtilis (BsPAD), which converts bio-derived phenolic acids to styrene derivatives - Catalysis Science & Technology (RSC Publishing).

  • Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC.

  • Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures - ACS Publications.

  • Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis | FEMS Microbiology Letters | Oxford Academic.

  • p-Coumaric acid - Wikipedia.

  • Theoretical study of the reaction mechanism of phenolic acid decarboxylase - PubMed.

  • Prelog's Rule | OpenOChem Learn.

  • Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism - PMC.

  • Characterization of the p-Coumaric Acid Decarboxylase from Lactobacillus plantarum CECT 748T | Journal of Agricultural and Food Chemistry - ACS Publications.

  • Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC.

  • General and specialized tyrosine metabolism pathways in plants - PMC.

  • Prelog's rule Asymmetric Synthesis - Easy Explanation - Chemistry Notes.

  • Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule | Dalal Institute.

  • What is 4-Hydroxyphenylacetic Acid and Why Does the Cellular Zoomer Test for It?.

  • Thermostable Alcohol Dehydrogenase from Thermococcus kodakarensis KOD1 for Enantioselective Bioconversion of Aromatic Secondary Alcohols | Applied and Environmental Microbiology - ASM Journals.

  • 4-Ethylphenol - Wikipedia.

  • Key sites insight on the stereoselectivity of four mined aldo-keto reductases toward α-keto esters and halogen-substituted acetophenones - PubMed.

  • The reaction catalyzed by 4-hydroxyacetophenone monooxygenase to... - ResearchGate.

  • Alcohol Dehydrogenase | MLBKE.

  • Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase - PMC.

  • Origins of stereoselectivity in evolved ketoreductases - PNAS.

  • Alcohol dehydrogenase (ADH)-catalyzed reduction of acetophenone (1) to... - ResearchGate.

  • Metabolism and Physiological Effects of 4-Hydroxyphenylacetic acid - SMPDB.

  • Towards the use of Alcohol dehydrogenases as biocatalysts for stereoselective isotope labeling of aromatic alcohols. - Diva-portal.org.

  • Key sites insight on the stereoselectivity of four mined aldo-keto reductases toward α-keto esters and halogen-substituted acetophenones | Request PDF - ResearchGate.

  • General and specialized tyrosine metabolism pathways in plants - PMC.

  • 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity | ACS Omega - ACS Publications.

  • 4-Ethylphenol | Endogenous Metabolite | MedChemExpress.

  • Piceol - Wikipedia.

  • Reshaping the Binding Pocket of Aldo–Keto Reductase for Enhanced Stereoselectivity and Activity - ACS Publications.

  • The degradation of L-tyrosine to phenol and benzoate in pig manure - PubMed.

  • Tyrosine catabolism - Reactome Pathway Database.

  • Tyrosine Metabolism | Pathway - PubChem - NIH.

  • Metabolism of l-Tyrosine to 4-Hydroxybenzaldehyde and 3-Bromo-4-Hydroxybenzaldehyde by Chloroplast-containing Fractions of Odonthalia floccosa (Esp.) Falk - PMC.

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F.

  • Computer-aided design and implementation of efficient biosynthetic pathways to produce high added-value products derived from tyrosine in Escherichia coli - Frontiers.

  • Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC.

Sources

Exploratory

Metabolic Degradation Pathways of 4-[(1R)-1-hydroxyethyl]phenol: Mechanisms, Biocatalysis, and Catabolic Networks

Executive Summary 4-[(1R)-1-hydroxyethyl]phenol—also known as (R)-1-(4-hydroxyphenyl)ethanol—is a critical chiral intermediate bridging two major scientific domains: the environmental biodegradation of alkylphenol microp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(1R)-1-hydroxyethyl]phenol—also known as (R)-1-(4-hydroxyphenyl)ethanol—is a critical chiral intermediate bridging two major scientific domains: the environmental biodegradation of alkylphenol micropollutants and the biocatalytic synthesis of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of its metabolic biogenesis via enantioselective hydroxylation and its subsequent anaerobic catabolism, specifically detailing the enzymatic cascades in fungal biocatalysts and denitrifying bacteria.

Introduction: The Biochemical Landscape

Alkylphenols, such as 4-ethylphenol, are ubiquitous environmental pollutants derived from both anthropogenic industrial processes and natural lignin degradation. The microbial degradation of these recalcitrant compounds often channels through a highly specific metabolic node: the transient formation of 4-[(1R)-1-hydroxyethyl]phenol.

Understanding the precise enzymatic control over this molecule allows researchers to:

  • Engineer Biocatalysts : Leverage fungal flavoenzymes for the asymmetric synthesis of highly pure chiral secondary alcohols.

  • Optimize Bioremediation : Map the anaerobic catabolic networks of specialized bacteria to mitigate environmental toxicity.

Upstream Biogenesis: Enantioselective Hydroxylation

The formation of 4-[(1R)-1-hydroxyethyl]phenol from 4-ethylphenol is a hallmark of stereospecific biological oxidation, achieved through two distinct evolutionary pathways.

The Fungal Biocatalytic Pathway (Aerobic)

In the fungus Penicillium simplicissimum, the flavin-dependent oxidoreductase Vanillyl Alcohol Oxidase (VAO) catalyzes the enantioselective hydroxylation of 4-ethylphenol[1]. The reaction is highly stereospecific, yielding the (R)-enantiomer with an enantiomeric excess (ee) of 94%[2].

Mechanistic Causality : Isotope labeling experiments have confirmed that the oxygen atom incorporated into the chiral alcohol is derived from water, not molecular oxygen[2]. The mechanism involves the initial oxidation of the substrate to a p-quinone methide intermediate, followed by the highly controlled, stereoselective addition of water facilitated by the enzyme's active site architecture (specifically involving residue Asp170)[3].

The Bacterial Degradation Pathway (Anaerobic)

In the denitrifying betaproteobacterium Aromatoleum aromaticum EbN1, the initial step of anaerobic 4-ethylphenol degradation is catalyzed by 4-ethylphenol methylenehydroxylase (EmhCF) [4]. Despite operating in the absence of oxygen, this enzyme generates the exact same chiral alcohol intermediate, facilitating the molecule's entry into the central anaerobic catabolic network[5].

Downstream Catabolism: The Anaerobic Degradation Cascade

Once 4-[(1R)-1-hydroxyethyl]phenol is formed, it must be systematically broken down. Because this occurs in anoxic environments, the organism cannot utilize standard oxygenases to cleave the aromatic ring. Instead, A. aromaticum EbN1 employs a sophisticated sequence of dehydrogenation, carboxylation, and thiolytic cleavage[5].

  • Dehydrogenation : The chiral alcohol is oxidized to 4-hydroxyacetophenone by the strictly (R)-specific 1-(4-hydroxyphenyl)ethanol dehydrogenase (Hped)[6]. The enzyme's strict stereospecificity explains why the (R)-enantiomer is rapidly metabolized while the (S)-enantiomer acts as a poor substrate[3].

  • Carboxylation : 4-hydroxyacetophenone is carboxylated by 4-hydroxyacetophenone carboxylase (HacABC) to form 4-hydroxybenzoylacetate[6]. Causality : This ATP-dependent step is thermodynamically essential; it activates the aromatic ring by creating a β-keto acid analog that is susceptible to subsequent cleavage.

  • CoA Activation & Thiolysis : The intermediate is activated to its CoA ester by an acetoacetyl-CoA ligase-like protein (AcsA1) and subsequently cleaved by a thiolase (TioL1) to yield 4-hydroxybenzoyl-CoA and acetyl-CoA[5].

  • Reductive Dearomatization : 4-hydroxybenzoyl-CoA is dehydroxylated to benzoyl-CoA, which enters the central aromatic degradation pathway for complete mineralization to CO₂[5].

MetabolicPathway EP 4-Ethylphenol HEP 4-[(1R)-1-hydroxyethyl]phenol EP->HEP EmhCF / VAO (Hydroxylation) HAP 4-Hydroxyacetophenone HEP->HAP Hped (Dehydrogenation) HBA 4-Hydroxybenzoylacetate HAP->HBA HacABC (Carboxylation) HBC 4-Hydroxybenzoyl-CoA HBA->HBC AcsA1 & TioL1 (CoA Activation & Cleavage) BC Benzoyl-CoA (Central Pathway) HBC->BC Reductive Dearomatization

Fig 1: Anaerobic degradation and biocatalytic biogenesis pathway of 4-[(1R)-1-hydroxyethyl]phenol.

Regulatory Mechanisms and Cellular Sensing

The expression of these catabolic pathways is tightly regulated to optimize metabolic efficiency. In A. aromaticum EbN1, the degradation of 4-ethylphenol is controlled by specific transcriptional regulators. The σ54-dependent one-component system EtpR acts as a highly sensitive sensor, discriminating specific phenolic substrates and initiating transcription at nanomolar response thresholds[4][7]. This extreme sensitivity ensures the bacteria can efficiently detect and clear trace micropollutants from their environment.

Quantitative Data: Kinetic and Metabolic Parameters

The following table summarizes the key enzymatic nodes involved in the lifecycle of 4-[(1R)-1-hydroxyethyl]phenol:

Enzyme ComplexSource OrganismPrimary SubstrateReaction ProductMechanistic Role & Key Parameters
VAO (Vanillyl Alcohol Oxidase)Penicillium simplicissimum4-Ethylphenol4-[(1R)-1-hydroxyethyl]phenolAerobic enantioselective hydroxylation; yields 94% ee for the (R)-enantiomer[2].
EmhCF (Methylenehydroxylase)Aromatoleum aromaticum EbN14-Ethylphenol4-[(1R)-1-hydroxyethyl]phenolAnaerobic initial hydroxylation; facilitates entry into the catabolic network[4].
Hped (Dehydrogenase)Aromatoleum aromaticum EbN14-[(1R)-1-hydroxyethyl]phenol4-HydroxyacetophenoneNAD⁺-dependent dehydrogenation; exhibits strict stereospecificity for the (R)-enantiomer[6].
HacABC (Carboxylase)Aromatoleum aromaticum EbN14-Hydroxyacetophenone4-HydroxybenzoylacetateATP-dependent carboxylation; essential for anaerobic ring activation prior to cleavage[6].
AcsA1 & TioL1 (Ligase/Thiolase)Aromatoleum aromaticum EbN14-Hydroxybenzoylacetate4-Hydroxybenzoyl-CoACoA-activation followed by thiolytic cleavage, releasing acetyl-CoA[5].

Experimental Protocols: Biocatalytic Synthesis and Pathway Validation

To study or utilize this metabolic pathway, researchers must isolate the enzymatic steps. Below are self-validating protocols for the synthesis of the chiral intermediate and the assay of its downstream degradation.

Protocol 1: VAO-Catalyzed Bioproduction of 4-[(1R)-1-hydroxyethyl]phenol

Causality: Utilizing purified His-tagged VAO ensures high stereoselectivity without the competing side reactions (e.g., over-oxidation to ketones) often found in whole-cell fungal extracts[1].

  • Buffer Preparation : Prepare 50 mM potassium phosphate buffer. Adjust the pH to exactly 7.5 using K₂HPO₄ and KH₂PO₄.

    • Self-Validation: pH 7.5 is the kinetic optimum for VAO; deviations >0.2 pH units will alter the ionization state of the active site Asp170, drastically reducing the enantiomeric excess.

  • Substrate Solubilization : Dissolve 10 g of 4-ethylphenol in 345 mL of acetone.

    • Causality: 4-ethylphenol has low aqueous solubility. Pre-dissolving it in a water-miscible organic solvent prevents substrate precipitation and ensures uniform bioavailability[1].

  • Biocatalysis : Dilute the substrate into 3 L of the phosphate buffer at 30°C. Add 202 U of purified His-VAO biocatalyst[1]. Incubate under continuous aeration.

    • Self-Validation: The reoxidation of the FAD cofactor requires molecular oxygen and produces H₂O₂. Monitoring dissolved oxygen depletion validates active turnover[3].

  • Extraction & Purification : Extract the aqueous phase with ethyl acetate. Dry over MgSO₄, filter, and concentrate via rotary evaporation.

  • Chiral Validation : Analyze the product via Chiral Gas Chromatography (e.g., using a Hydrodex β-6TBDM column). The (R)-enantiomer should elute distinctly (approx. 22.3 min), confirming the ~94% ee[1].

BiocatalysisWorkflow S1 1. Substrate Prep 4-Ethylphenol in Buffer S2 2. Biocatalysis His-VAO, 30°C, pH 7.5 S1->S2 S3 3. Extraction Ethyl Acetate Partitioning S2->S3 S4 4. Validation Chiral GC & 1H-NMR S3->S4

Fig 2: Self-validating experimental workflow for VAO-catalyzed enantioselective synthesis.

Protocol 2: In Vitro Assay of Hped (Dehydrogenase) Activity

Causality: This assay isolates the first dedicated step of the anaerobic catabolic cascade, verifying the stereospecific dehydrogenation of the chiral alcohol.

  • Reaction Mixture : In a quartz cuvette, combine 50 mM Tris-HCl (pH 8.0), 2 mM NAD⁺, and 1 mM of the synthesized 4-[(1R)-1-hydroxyethyl]phenol.

  • Initiation : Add purified Hped enzyme to initiate the reaction.

  • Spectrophotometric Monitoring : Measure the reduction of NAD⁺ to NADH at 340 nm continuously for 5 minutes.

    • Self-Validation: A linear increase in absorbance at 340 nm confirms active dehydrogenation. Running a parallel negative control with the (S)-enantiomer will yield negligible absorbance change, validating the enzyme's strict (R)-stereospecificity[8].

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 4-[(1R)-1-hydroxyethyl]phenol: Biocatalytic and Chemical Asymmetric Reduction Strategies

Executive Summary The synthesis of enantiopure 4-[(1R)-1-hydroxyethyl]phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol) is a critical operation in pharmaceutical development. This chiral benzylic alcohol serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure 4-[(1R)-1-hydroxyethyl]phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol) is a critical operation in pharmaceutical development. This chiral benzylic alcohol serves as a foundational building block for bioactive natural products (e.g., the aglycone of gastrodin) and various active pharmaceutical ingredients (APIs), including synephrine derivatives and β-adrenergic agonists[1].

Historically, the asymmetric reduction of its prochiral precursor, 4-hydroxyacetophenone, presented significant synthetic challenges. The highly electron-donating and acidic nature of the unprotected para-phenolic hydroxyl group (pKa ~9.5) often poisons traditional transition-metal catalysts or triggers unwanted side reactions, such as dehydrative etherification[2][3].

To overcome these challenges, this application note details two field-proven, highly enantioselective methodologies:

  • Biocatalytic Asymmetric Reduction utilizing an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system.

  • Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-type Ruthenium complex under base-free conditions.

Mechanistic Rationale & Pathway Divergence

As a Senior Application Scientist, selecting the correct synthetic route requires balancing enantioselectivity, environmental impact, and substrate-specific chemical behavior.

G A 4-Hydroxyacetophenone (Prochiral Ketone) B Biocatalytic Reduction (KRED / ADH) + NADPH Regeneration A->B Aqueous Buffer, Mild Conditions C Asymmetric Transfer Hydrogenation (ATH) Ru-(S,S)-TsDPEN A->C HCO2H/Et3N, Organic Solvent D 4-[(1R)-1-hydroxyethyl]phenol >99% ee B->D Highly Enantioselective C->D Scalable Chemical Route

Figure 1: Divergent synthetic strategies for 4-[(1R)-1-hydroxyethyl]phenol.

The Biocatalytic Advantage (Primary Recommendation)

Biocatalytic reduction is the premier method for this substrate[1]. Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer exquisite stereocontrol (>99% ee) by binding the substrate in a highly specific chiral pocket, facilitating a stereospecific hydride transfer from NADPH. Because enzymes operate in aqueous buffers at neutral pH, the acidic phenolic proton remains protonated and inert, completely bypassing the chemoselectivity issues seen in chemical catalysis[4].

The Chemical ATH Adaptation (Secondary Recommendation)

Standard Noyori ATH conditions utilize RuCl in the presence of strong bases (e.g., KOH or t-BuOK) and isopropanol. However, applying these conditions to 4-hydroxyacetophenone deprotonates the phenol, forming a phenoxide that drastically reduces the electrophilicity of the ketone and halts the catalytic cycle[3]. Furthermore, prolonged exposure can lead to dehydrative etherification with the isopropanol solvent[3]. The Solution: We employ a base-free formic acid/triethylamine (HCO₂H/Et₃N) azeotrope . Formic acid acts as the hydride donor, and the mildly acidic/neutral environment prevents phenoxide formation, allowing the outer-sphere concerted transfer of a hydride and proton to the ketone[5].

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol utilizes a coupled-enzyme system. A sacrificial reductant (D-glucose) is oxidized by GDH to regenerate the expensive NADPH cofactor, making the process economically viable and self-sustaining[4].

CofactorCycle Ketone 4-Hydroxyacetophenone (Substrate) KRED Ketoreductase (KRED) Ketone->KRED Alcohol 4-[(1R)-1-hydroxyethyl]phenol (Product) Glucose D-Glucose (Sacrificial Reductant) GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconate D-Gluconic Acid (Byproduct) KRED->Alcohol NADP NADP+ KRED->NADP GDH->Gluconate NADPH NADPH GDH->NADPH Hydride Extraction NADPH->KRED Hydride Transfer NADP->GDH

Figure 2: Coupled-enzyme cofactor regeneration cycle using GDH/Glucose.

Materials
  • Substrate: 4-Hydroxyacetophenone (100 mmol, 13.6 g)

  • Enzymes: Engineered KRED (R-selective, 250 mg), Glucose Dehydrogenase (GDH, 100 mg)

  • Cofactor: NADP⁺ sodium salt (0.1 mmol, catalytic)

  • Regeneration Reagent: D-Glucose (150 mmol, 27.0 g)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.0, 500 mL) containing 2 mM MgSO₄.

Step-by-Step Methodology
  • Buffer Preparation: In a 1 L jacketed bioreactor, add 500 mL of the 100 mM potassium phosphate buffer. Set the chiller to maintain the internal temperature at exactly 30 °C .

  • Substrate & Cofactor Loading: Add 13.6 g of 4-hydroxyacetophenone and 27.0 g of D-glucose. Stir at 300 rpm until fully dissolved or uniformly suspended. Add the NADP⁺.

  • Enzyme Initiation: Add the KRED and GDH powders to the reactor.

  • Self-Validating Kinetic Control (pH-Stat): As GDH oxidizes D-glucose, it produces D-glucono-δ-lactone, which spontaneously hydrolyzes to D-gluconic acid. This causes the pH to drop. Connect a pH-stat autotitrator loaded with 2.0 M NaOH. Set the target pH to 7.0.

    • Causality Check: The rate of NaOH consumption is directly proportional to the reaction velocity. When base consumption ceases, the reaction has reached >99% conversion. This creates a self-validating, real-time readout of the reaction state.

  • Reaction Monitoring: Allow the reaction to proceed for 12–24 hours until base consumption halts. Confirm conversion via TLC (Hexane:EtOAc 1:1) or HPLC.

  • Workup & Extraction: Add 10 g of Celite and filter the aqueous mixture to remove enzyme aggregates. Extract the filtrate with Ethyl Acetate (3 × 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product as a white solid. Recrystallize from toluene/heptane if necessary.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

For laboratories lacking biocatalytic infrastructure, chemical ATH provides a robust alternative, provided the base-free modification is strictly adhered to[5].

Materials
  • Substrate: 4-Hydroxyacetophenone (10 mmol, 1.36 g)

  • Catalyst: RuCl (0.05 mmol, 0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine azeotropic mixture (5:2 molar ratio, 5 mL)

  • Solvent: Anhydrous Ethyl Acetate or DMF (10 mL)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon (3 cycles).

  • Reagent Loading: Add 1.36 g of 4-hydroxyacetophenone and 0.05 mmol of the Ru-catalyst.

  • Solvent & Azeotrope Addition: Inject 10 mL of anhydrous solvent, followed by 5 mL of the HCO₂H/Et₃N azeotrope via syringe.

    • Causality Check: The use of the HCO₂H/Et₃N azeotrope maintains a slightly acidic environment. This prevents the deprotonation of the para-hydroxyl group, ensuring the ketone remains sufficiently electrophilic to accept the hydride from the Ru-H intermediate[2].

  • Reaction Execution: Stir the mixture at 40 °C for 18–24 hours.

    • Self-Validating Indicator: The continuous evolution of CO₂ gas bubbles indicates active decomposition of formic acid and active catalytic turnover.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with 20 mL of water to quench the remaining formic acid. Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ to remove residual acid, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data Presentation

ParameterBiocatalytic Reduction (KRED)Chemical ATH (Ru-TsDPEN)
Enantiomeric Excess (ee) > 99% (R-enantiomer)92 – 96% (R-enantiomer)
Typical Yield 90 – 95%80 – 85%
Reaction Temperature 30 °C40 °C
Solvent System Aqueous Phosphate BufferEtOAc / Formic Acid / Et₃N
Primary Byproduct D-Gluconic Acid (Biodegradable)CO₂ gas
Scalability Excellent (Requires pH-stat)Good (Requires inert atmosphere)

Table 1: Comparative analysis of synthetic strategies for 4-[(1R)-1-hydroxyethyl]phenol.

Analytical Validation: Chiral HPLC Parameters

To validate the enantiomeric purity of the synthesized 4-[(1R)-1-hydroxyethyl]phenol, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is mandatory[6].

  • Column: Chiralcel OD-H or (S,S) ULMO (5 µm, 25 cm x 4.6 mm)[7]

  • Mobile Phase: Isocratic 95:5 n-Heptane / Isopropanol (IPA) containing 0.1% Trifluoroacetic acid (TFA)[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Rationale: The addition of 0.1% TFA suppresses the ionization of the phenolic hydroxyl group during the run, preventing peak tailing and ensuring sharp, baseline-resolved enantiomer peaks.

References

  • Dokumen. Bioelectrosynthesis 9783030032982, 3030032981. Retrieved from: [Link][4]

  • CORE. N,C-Chelation in Half-Sandwich Iridium Complexes: A Dramatic Effect on Enantioselectivity in Asymmetric Transfer Hydrogenation of Ketones. Retrieved from: [Link][2]

  • Royal Society of Chemistry (RSC). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from: [Link][5]

  • ACS Publications. Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air. Retrieved from:[Link][3]

  • Regis Technologies. 1-(4-Hydroxyphenyl) Ethanol Chiral HPLC Method. Retrieved from: [Link][7]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 4-[(1R)-1-hydroxyethyl]phenol

Subtitle: Comprehensive 1D/2D NMR Analysis and Determination of Enantiomeric Purity via Mosher’s Method Introduction 4-[(1R)-1-hydroxyethyl]phenol, frequently referred to as (R)-1-(4-hydroxyphenyl)ethanol, is a high-valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Comprehensive 1D/2D NMR Analysis and Determination of Enantiomeric Purity via Mosher’s Method

Introduction

4-[(1R)-1-hydroxyethyl]phenol, frequently referred to as (R)-1-(4-hydroxyphenyl)ethanol, is a high-value chiral benzylic alcohol. It serves as a crucial intermediate in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including β-adrenergic agonists (e.g., salbutamol analogs) and various bioactive tyrosol derivatives [1]. Because the pharmacological efficacy of these APIs is strictly dependent on their stereochemistry, rigorous structural characterization and precise determination of enantiomeric excess (ee) are mandatory during process development and quality control.

This application note provides a comprehensive, self-validating protocol for the full structural assignment of 4-[(1R)-1-hydroxyethyl]phenol using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it details a robust methodology for determining its absolute configuration and enantiomeric purity using Mosher’s method (chiral derivatization).

Physicochemical & Structural Properties

Understanding the molecule's properties is essential for selecting the appropriate NMR solvents and anticipating chemical shifts. All quantitative structural data is summarized below for rapid reference.

PropertyValue / Description
Chemical Name 4-[(1R)-1-hydroxyethyl]phenol
Common Synonyms (R)-1-(4-hydroxyphenyl)ethanol; (R)-p-hydroxy-α-methylbenzyl alcohol
CAS Registry Number 129830-97-3
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
Stereocenter C1 of the ethyl group (R-configuration)
Key Functional Groups Phenolic -OH, Secondary Aliphatic -OH, para-Substituted Benzene

1D and 2D NMR Characterization Protocol

Expertise Insight: While CDCl₃ is a common NMR solvent, DMSO-d₆ is strongly recommended for 4-[(1R)-1-hydroxyethyl]phenol. DMSO-d₆ disrupts intermolecular hydrogen bonding, allowing the phenolic and aliphatic hydroxyl protons to appear as distinct, sharp signals. This enables the observation of scalar coupling between the aliphatic -OH and the adjacent methine proton, providing a built-in validation of the secondary alcohol motif.

Sample Preparation
  • Accurately weigh 15–20 mg of the analyte.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

¹H NMR Spectral Assignments (500 MHz, DMSO-d₆)
  • δ 9.15 (s, 1H): Phenolic -OH. (Self-Validation: This peak exchanges and disappears upon the addition of a drop of D₂O).

  • δ 7.12 (d, J = 8.5 Hz, 2H): Aromatic protons meta to the phenolic -OH (H-2, H-6).

  • δ 6.68 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the phenolic -OH (H-3, H-5). (Causality: The strong electron-donating nature of the phenolic -OH shields these ortho protons via resonance, shifting them significantly upfield relative to H-2/H-6).

  • δ 5.02 (d, J = 4.5 Hz, 1H): Aliphatic -OH.

  • δ 4.58 (dq, J = 6.5, 4.5 Hz, 1H): Benzylic methine proton (CH). (Self-Validation: The multiplet collapses to a pure quartet upon D₂O shake due to the decoupling of the aliphatic -OH).

  • δ 1.28 (d, J = 6.5 Hz, 3H): Methyl protons (CH₃) [2].

¹³C NMR Spectral Assignments (125 MHz, DMSO-d₆)
  • δ 156.0: Aromatic C-OH (C-4).

  • δ 137.5: Aromatic C-ipso (C-1).

  • δ 126.5: Aromatic CH (C-2, C-6).

  • δ 114.8: Aromatic CH (C-3, C-5).

  • δ 67.4: Benzylic CH-OH.

  • δ 25.8: Methyl CH₃ [2].

2D NMR Connectivity Mapping

To establish an unambiguous structural proof, 2D NMR experiments (COSY, HSQC, and HMBC) are employed. The HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical for bridging the aliphatic side chain to the aromatic ring.

NMRCorrelations cluster_Protons Protons (1H) cluster_Carbons Carbons (13C) H_Me H-Me (δ 1.28) H_CH H-CH (δ 4.58) H_Me->H_CH COSY (3J) C_CH C-CH (δ 67.4) H_Me->C_CH HMBC (2J) C_Ar_ipso C-Ar(ipso) (δ 137.5) H_Me->C_Ar_ipso HMBC (3J) C_Me C-Me (δ 25.8) H_CH->C_Me HMBC (2J) H_CH->C_Ar_ipso HMBC (2J) H_Ar H-Ar(ortho) (δ 7.12) H_Ar->C_CH HMBC (3J)

Caption: Key 2D NMR (COSY and HMBC) correlations confirming the structure of 4-[(1R)-1-hydroxyethyl]phenol.

Determination of Enantiomeric Purity (Chiral NMR via Mosher’s Method)

Causality & Rationale: Enantiomers are indistinguishable in achiral NMR environments. To determine the enantiomeric excess of 4-[(1R)-1-hydroxyethyl]phenol, the sample is derivatized with a chiral derivatizing agent (CDA), specifically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride). This converts the enantiomers into diastereomers, which possess distinct chemical shifts due to the anisotropic shielding effects of the MTPA phenyl ring[3].

Derivatization Protocol

Note: The phenolic -OH may also react under these conditions, but the stereochemical analysis relies solely on the shifts of the aliphatic protons adjacent to the chiral center.

  • Reaction Setup: Dissolve 10 mg of 4-[(1R)-1-hydroxyethyl]phenol in 0.5 mL of anhydrous CDCl₃ in a dry, inert-flushed vial.

  • Catalyst Addition: Add 15 μL of anhydrous pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~1 mg). (Causality: DMAP acts as a nucleophilic catalyst, significantly accelerating the esterification of the sterically hindered secondary alcohol).

  • CDA Addition: Add 20 μL of (S)-(+)-MTPA-Cl.

  • Incubation: Stir at room temperature for 2 hours.

  • Validation of Completion: Monitor by taking a crude ¹H NMR aliquot. The reaction is complete when the benzylic methine proton shifts from ~4.6 ppm to ~5.9 ppm (due to the strong deshielding effect of the newly formed ester bond).

  • Parallel Reaction: Repeat steps 1-5 in a separate vial using (R)-(-)-MTPA-Cl.

MoshersWorkflow A 1. Sample Preparation 4-[(1R)-1-hydroxyethyl]phenol B1 2a. React with (S)-MTPA-Cl (Pyridine, DMAP, CDCl3) A->B1 B2 2b. React with (R)-MTPA-Cl (Pyridine, DMAP, CDCl3) A->B2 C1 3a. Form (R,S)-Diastereomer B1->C1 C2 3b. Form (R,R)-Diastereomer B2->C2 D 4. NMR Acquisition (1H and 19F NMR) C1->D C2->D E 5. Data Analysis Calculate Δδ = δS - δR & % ee D->E

Caption: Workflow for chiral derivatization and NMR analysis using Mosher's method.

Data Interpretation and ee Calculation

Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (S)-MTPA and (R)-MTPA derivatized samples.

  • The Δδ Model: Calculate the chemical shift difference (Δδ = δS - δR) for the protons adjacent to the stereocenter.

  • For 4-[(1R)-1-hydroxyethyl]phenol, the (1R) configuration dictates that the methyl protons will reside in the shielding cone of the MTPA phenyl ring in the (R)-MTPA ester, but not in the (S)-MTPA ester.

  • Expected Result: The methyl group will exhibit a positive Δδ (δS > δR), while the aromatic protons of the phenol ring will exhibit a negative Δδ (δS < δR).

  • ee Calculation: Integrate the distinct diastereomeric methine or methyl signals in the ¹H NMR spectrum (or the -CF₃ signals in the ¹⁹F NMR spectrum) to determine the ratio of enantiomers.

    Formula: % ee =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100

References

  • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1-(4-Hydroxyphenyl)ethanol at BMRB (Accession: bmse010001) Source: Biological Magnetic Resonance Data Bank (BMRB) URL:[Link]

  • Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative Source: Journal of the American Chemical Society (JACS) URL:[Link]

Method

Guide to the Biocatalytic Production and Extraction of 4-[(1R)-1-hydroxyethyl]phenol from Biomass-Derived Precursors

An Application Guide for Researchers and Drug Development Professionals Abstract: 4-[(1R)-1-hydroxyethyl]phenol is a valuable chiral intermediate, crucial for the stereoselective synthesis of high-value molecules, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: 4-[(1R)-1-hydroxyethyl]phenol is a valuable chiral intermediate, crucial for the stereoselective synthesis of high-value molecules, particularly in the pharmaceutical industry[1]. While direct extraction from biomass is not a primary route for obtaining this specific enantiomer, this guide details a robust and scientifically validated approach for its production. We will focus on the biocatalytic conversion of biomass-derived precursors, followed by detailed protocols for the extraction and purification of the target compound. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to produce and isolate high-purity 4-[(1R)-1-hydroxyethyl]phenol.

Introduction: The Strategic Importance of Chiral Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the biological activity of a pharmaceutical is often exclusive to a single stereoisomer[2]. 4-[(1R)-1-hydroxyethyl]phenol, with its defined stereochemistry, serves as a critical building block for more complex chiral molecules[1]. Traditional chemical synthesis methods often struggle to produce a single enantiomer without complex and costly resolution steps[2].

Biocatalysis presents an elegant and efficient alternative. Enzymes, operating under mild conditions, can execute highly specific regio- and enantioselective reactions. The primary and most well-documented pathway to 4-[(1R)-1-hydroxyethyl]phenol involves the enzymatic hydroxylation of 4-ethylphenol, a compound derivable from lignocellulosic biomass. This biotransformation is catalyzed with high precision by the flavoenzyme vanillyl alcohol oxidase (VAO), yielding the desired (R)-enantiomer with excellent enantiomeric excess[1][3].

This guide is structured to provide a comprehensive workflow, from the preparation of the biocatalyst to the final purification of the chiral alcohol.

Part 1: The Biocatalytic Pathway and Key Considerations

The core of this process is the enantioselective hydroxylation of 4-ethylphenol by Vanillyl Alcohol Oxidase (VAO), an enzyme originally isolated from the fungus Penicillium simplicissimum[1].

Mechanism of Action

VAO catalyzes the hydroxylation of 4-alkylphenols at the Cα position of the alkyl side chain[2]. The reaction mechanism involves the binding of the 4-ethylphenol substrate in the enzyme's active site. Subsequently, a p-quinone methide intermediate is formed, which is then stereoselectively hydrated to produce the (R)-alcohol[3]. This enzymatic process is highly efficient and uses molecular oxygen as the cosubstrate, making it a green and attractive synthetic route[4].

Causality Behind Experimental Choices
  • Enzyme Selection: VAO is chosen for its proven ability to stereoselectively hydroxylate short-chain 4-alkylphenols like 4-ethylphenol, producing the (R)-enantiomer with high fidelity. While other enzymes exist, such as p-cresol methylhydroxylase, they may produce the opposite (S)-enantiomer[5].

  • Co-solvent Addition: The substrate, 4-ethylphenol, has limited solubility in aqueous buffers. The addition of a water-miscible organic solvent is necessary to increase substrate availability. Acetone has been shown to be a superior co-solvent compared to acetonitrile, leading to complete substrate conversion and a higher yield of the desired product[4].

  • Oxygen Atmosphere: As molecular oxygen is a cosubstrate, performing the reaction under an oxygen atmosphere can enhance the reaction rate and overall yield, particularly in scaled-up preparations[4].

The entire workflow can be visualized as a multi-stage process, from catalyst preparation to the final purified product.

cluster_0 Part 1: Biocatalyst Preparation cluster_1 Part 2: Biocatalytic Synthesis cluster_2 Part 3: Extraction & Purification Ecoli E. coli with pJ404-His-VAO plasmid Expression IPTG Induction & Cell Growth Ecoli->Expression Harvest Cell Harvesting & Lysis Expression->Harvest CFE His-VAO Cell-Free Extract Harvest->CFE Reaction Biocatalytic Reaction (Phosphate Buffer, Acetone, O2) CFE->Reaction Precursor 4-Ethylphenol Precursor Precursor->Reaction Extraction Liquid-Liquid Extraction (Ethyl Acetate) Reaction->Extraction Purification Crystallization & Drying Extraction->Purification Product Pure 4-[(1R)-1-hydroxyethyl]phenol Purification->Product start Completed Reaction Mixture (Aqueous) acidify Acidify to pH 2 with HCl start->acidify sep_funnel Separatory Funnel acidify->sep_funnel extract Extract with Ethyl Acetate (3x) organic_phase Combined Organic Phase extract->organic_phase sep_funnel->extract aqueous_phase Aqueous Waste sep_funnel->aqueous_phase  Discard wash Wash with Brine organic_phase->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotovap) filter->evaporate crude Crude Product evaporate->crude purify Recrystallization crude->purify final_product Pure Crystalline Product purify->final_product

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Workflow for 4-[(1R)-1-hydroxyethyl]phenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary & Chemical Profiling 4-[(1R)-1-hydroxyethyl]phenol—also...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Chemical Profiling

4-[(1R)-1-hydroxyethyl]phenol—also known as (R)-p-hydroxy-α-methylbenzyl alcohol—is a critical chiral building block and a prominent metabolite in the pharmacokinetic pathways of phenolic glycosides like salidroside [1]. In drug metabolism and pharmacokinetic (DMPK) studies, distinguishing this molecule from its structural isomers requires a rigorous understanding of its gas-phase thermodynamic behavior.

Because mass spectrometry (MS) alone cannot differentiate the (1R) and (1S) enantiomers, the fragmentation logic detailed in this guide applies to the molecular connectivity of the racemate. Enantiomeric differentiation must be achieved upstream via chiral chromatography. This guide outlines the causality behind the molecule's ionization, maps its collision-induced dissociation (CID) pathways, and provides a self-validating LC-MS/MS protocol for robust quantification.

Table 1: Physicochemical & Spectrometric Properties
ParameterValueAnalytical Significance
Molecular Formula C₈H₁₀O₂Base formula for exact mass calculation.
Monoisotopic Mass 138.0681 DaTarget for high-resolution MS (HRMS) calibration.
[M+H]⁺ (ESI+) 139.0754 DaPrimary precursor ion in acidic mobile phases.
[M-H]⁻ (ESI-) 137.0608 DaPrimary precursor ion in basic/neutral mobile phases.
pKa (Phenolic OH) ~9.5Dictates the necessity of high pH for optimal ESI- sensitivity.

Mechanistic Fragmentation Pathways (The "Why")

Understanding why a molecule fragments in a specific pattern allows scientists to predict interferences and optimize collision energies (CE). 4-[(1R)-1-hydroxyethyl]phenol exhibits highly divergent fragmentation cascades depending on the ionization polarity [2].

Positive Ionization Mode (ESI+): The Quinone Methide Pathway

In positive mode, the molecule readily accepts a proton at the aliphatic hydroxyl group.

  • Causality: The aliphatic -OH is situated at the benzylic position. Protonation creates a highly favorable leaving group (-OH₂⁺). Upon minimal collisional activation, water is expelled (-18 Da). The resulting benzylic carbocation (m/z 121.06) is not a localized charge; it is thermodynamically stabilized by the electron-donating para-phenolic hydroxyl group. This resonance delocalization forms a highly stable p-quinone methide intermediate. Because this intermediate acts as a thermodynamic sink, m/z 121.06 becomes the dominant base peak. Higher collision energies are required to shatter the aromatic ring, leading to the loss of carbon monoxide (-28 Da) to form a cyclopentadienyl-type cation (m/z 93.07) [3].

ESI_Positive M [M+H]+ m/z 139.07 Protonated Precursor F1 [M+H-H2O]+ m/z 121.06 Quinone Methide Cation M->F1 -H2O (-18 Da) Facile benzylic cleavage F2 [M+H-H2O-CO]+ m/z 93.07 Cyclopentadienyl Cation F1->F2 -CO (-28 Da) Ring contraction F3 [M+H-H2O-CH3]+ m/z 106.04 Radical Cation F1->F3 -CH3• (-15 Da) Homolytic cleavage

Fig 1: ESI+ fragmentation pathway driven by quinone methide stabilization.
Negative Ionization Mode (ESI-): The Phenoxide Pathway

In negative mode, deprotonation occurs exclusively at the phenolic hydroxyl group.

  • Causality: The resulting phenoxide anion (m/z 137.06) drives a completely different cascade. The localized negative charge on the oxygen pushes electron density into the aromatic ring, triggering a retro-aldol-like rearrangement. This forces the cleavage of the exocyclic C-C bond, expelling a neutral molecule of acetaldehyde (CH₃CHO, 44 Da) and leaving a stable phenolate anion at m/z 93.03. Alternatively, a minor pathway involves the homolytic cleavage of the methyl radical, yielding a radical anion at m/z 122.03.

ESI_Negative M [M-H]- m/z 137.06 Phenoxide Anion F1 [C6H5O]- m/z 93.03 Phenol Anion M->F1 -CH3CHO (-44 Da) Retro-Aldol Cleavage F2 [M-H-CH3]•- m/z 122.03 Radical Anion M->F2 -CH3• (-15 Da) Homolytic Cleavage

Fig 2: ESI- fragmentation pathway driven by phenoxide retro-aldol rearrangement.

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness in pharmacokinetic quantification, the following protocol is designed as a self-validating system . It incorporates internal feedback loops (MRM ratios and SIL-IS tracking) to automatically flag matrix suppression or isomeric interference.

Experimental Workflow

Workflow S1 1. Sample Preparation Spike SIL-IS -> Protein Precipitation -> Centrifuge S2 2. Chiral Chromatography Enantiomeric Separation of (1R) and (1S) forms S1->S2 S3 3. ESI Source Optimization Polarity Switching (ESI+ / ESI-) S2->S3 S4 4. MRM Acquisition Targeted monitoring of Quant & Qual ions S3->S4 S5 5. Self-Validation Calculate IS recovery & MRM Ion Ratios S4->S5

Fig 3: Self-validating LC-MS/MS experimental workflow for chiral quantification.
Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as Tyrosol-d4 (100 ng/mL). Causality: The SIL-IS co-elutes with the target, experiencing the exact same matrix suppression, allowing for mathematical correction of the ionization efficiency.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or equivalent reversed-phase chiral column. Causality: Required to resolve the (1R) enantiomer from the (1S) enantiomer prior to MS detection.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Isocratic hold at 15% B for 5 minutes (to resolve enantiomers), followed by a flush at 95% B.

Step 3: Mass Spectrometry (MRM Parameters) Operate the triple quadrupole MS in Positive ESI mode (due to the highly sensitive quinone methide transition).

Table 2: Optimized MRM Transitions & Collision Energies
CompoundPolarityPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Purpose
4-[(1R)-1-hydroxyethyl]phenol ESI+139.1121.112Quantifier (High sensitivity)
4-[(1R)-1-hydroxyethyl]phenol ESI+139.193.126Qualifier (Structural confirmation)
Tyrosol-d4 (SIL-IS) ESI+143.1125.114Internal Standard
The Self-Validation Matrix (System Suitability)

Do not accept data unless the following automated checks pass:

  • Ion Ratio Verification: The ratio of the Quantifier area (121.1) to the Qualifier area (93.1) must remain within ±20% of the ratio established by the neat reference standard. Causality: A deviation indicates a co-eluting isomer or matrix isobaric interference contributing to only one of the transitions.

  • IS Tracking: The absolute peak area of the SIL-IS must not deviate by more than ±15% from the mean IS area of the calibration curve. Causality: A severe drop indicates catastrophic matrix suppression, meaning the source is saturated and the linear dynamic range is compromised.

References

  • Pharmacokinetics of Tyrosol Metabolites in Rats Source: PubMed Central (PMC), National Institutes of Health. Discusses the in vivo metabolism and ESI-MS/MS fragmentation pathways of tyrosol-derived phenolic compounds. URL:[Link]

  • Comprehensive Metabolite Profiling of Chemlali Olive Tree Root Extracts Using LC-ESI-QTOF-MS/MS Source: MDPI (Metabolites). Details the negative and positive ion mode fragmentation behaviors of hydroxytyrosol and related benzylic alcohols. URL:[Link]

  • Online energy-resolved MS boosts the potential of LC-MS towards metabolite characterization of salidroside and tyrosol Source: Analytical Methods (RSC Publishing). Provides authoritative grounding on the breakdown graphs and isomeric differentiation of salidroside aglycones. URL:[Link]

Method

Application Note: Enzymatic Kinetic Resolution for the Production of 4-[(1R)-1-hydroxyethyl]phenol

Introduction & Rationale The compound 4-[(1R)-1-hydroxyethyl]phenol is a critical chiral building block in the development of active pharmaceutical ingredients (APIs), particularly those targeting adrenergic receptors. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 4-[(1R)-1-hydroxyethyl]phenol is a critical chiral building block in the development of active pharmaceutical ingredients (APIs), particularly those targeting adrenergic receptors. Traditional asymmetric chemical syntheses often rely on expensive transition metal catalysts and harsh conditions. In contrast, biocatalytic kinetic resolution offers a highly selective, environmentally benign, and scalable alternative.

This application note details a self-validating protocol utilizing Candida antarctica Lipase B (CAL-B), typically immobilized as Novozym 435. By exploiting the enzyme's strict stereopreference, researchers can achieve near-perfect enantiomeric excess (>99.5% ee) of the (1R)-enantiomer under mild conditions.

Mechanistic Principles & Causality

To successfully execute and scale this protocol, it is essential to understand the underlying enzymatic logic driving the reaction's selectivity.

The Kazlauskas Rule & Stereospecificity

CAL-B exhibits a profound preference for the (R)-enantiomer of 1-arylethanols, a phenomenon accurately predicted by the empirical Kazlauskas rule[1]. The active site of CAL-B contains a "catalytic triad" (Ser-His-Asp) surrounded by two distinct binding pockets: a large hydrophobic pocket and a medium-sized stereospecificity pocket[2].

During the resolution of racemic 4-(1-hydroxyethyl)phenol, the bulky 4-hydroxyphenyl group can only fit into the large pocket. This steric constraint forces the (R)-enantiomer into a highly reactive conformation. Conversely, the (S)-enantiomer is forced to position its bulky aromatic ring into the medium pocket, resulting in severe steric clashes that effectively halt its acylation[2]. This binary recognition mechanism is responsible for the exceptionally high Enantiomeric Ratio (E-value > 200) observed in this workflow[3].

Kazlauskas CALB CAL-B Active Site (Ser-His-Asp Triad) Pockets Large Pocket (Hydrophobic) Medium Pocket (Stereospecificity) SubstrateR (R)-Enantiomer Fast Reacting SubstrateR->Pockets:large 4-Hydroxyphenyl fits SubstrateR->Pockets:medium Methyl fits SubstrateS (S)-Enantiomer Slow/Non-Reacting SubstrateS->Pockets:medium 4-Hydroxyphenyl clashes (Steric Hindrance)

Figure 1: Active site binding model illustrating the Kazlauskas rule for CAL-B stereoselectivity.

Chemoselectivity & Thermodynamic Driving Force

The substrate possesses both an aliphatic secondary alcohol and a phenolic hydroxyl group. CAL-B is exquisitely chemoselective, acylating only the more nucleophilic aliphatic alcohol.

Vinyl acetate is selected as the acyl donor over standard alkyl esters. When vinyl acetate transfers its acetyl group to the substrate, the leaving group is vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the kinetic resolution strictly forward to its theoretical 50% maximum conversion[4].

Experimental Workflow

Workflow Racemate rac-4-(1-hydroxyethyl)phenol (Substrate) Enzyme CAL-B (Novozym 435) + Vinyl Acetate (MTBE, 35°C) Racemate->Enzyme Mixture Reaction Mixture (50% Conversion) Enzyme->Mixture Kinetic Resolution Separation Silica Gel Chromatography Mixture->Separation R_Acetate (R)-Acetate Intermediate (ee > 99%) Hydrolysis Mild Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis S_Alcohol (S)-Alcohol Byproduct (ee > 99%) Separation->R_Acetate Non-polar fraction Separation->S_Alcohol Polar fraction Target 4-[(1R)-1-hydroxyethyl]phenol (Target Product) Hydrolysis->Target Deacetylation

Figure 2: End-to-end workflow for the enzymatic production of 4-[(1R)-1-hydroxyethyl]phenol.

Step-by-Step Methodology

Phase 1: Enzymatic Kinetic Resolution
  • Preparation: Charge a 1 L jacketed reactor with 13.8 g (100 mmol) of rac-4-(1-hydroxyethyl)phenol.

  • Solvent Addition: Add 500 mL of anhydrous Methyl tert-butyl ether (MTBE) and stir at 250 rpm until fully dissolved.

    • Causality: MTBE provides the optimal dielectric constant to dissolve the polar phenolic moiety while preserving the essential hydration shell of the lyophilized enzyme.

  • Acyl Donor: Add 27.7 mL (300 mmol, 3.0 eq) of vinyl acetate.

  • Biocatalyst Addition: Introduce 2.0 g of Novozym 435 (immobilized CAL-B).

  • Incubation: Heat the reaction to 35 °C under continuous orbital shaking or gentle mechanical stirring.

  • Self-Validation & In-Process Control: Sample 100 µL every 4 hours. Analyze via chiral HPLC. Calculate the conversion ( c ) using the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ): c=ees​/(ees​+eep​) . Terminate the reaction exactly when c reaches 49.5% – 50.0%. Proceeding past 50% will degrade the eep​ of the target (R)-acetate.

Phase 2: Product Isolation
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme bed with 50 mL of MTBE (the enzyme can be washed with hexane, dried, and reused for up to 5 cycles).

  • Concentration: Concentrate the filtrate under reduced pressure (30 °C, 200 mbar).

  • Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (80:20 to 50:50).

  • Fraction Collection: Isolate the first eluting fraction (Rf ~ 0.6 in 60:40 Hex:EtOAc), which contains the highly non-polar intermediate (R)-1-(4-hydroxyphenyl)ethyl acetate. The unreacted (S)-alcohol will elute much later due to its free secondary hydroxyl group.

Phase 3: Mild Deacetylation
  • Dissolution: Dissolve the isolated (R)-acetate (~8.5 g) in 100 mL of anhydrous methanol.

  • Base Addition: Add 3.3 g (0.5 eq) of anhydrous potassium carbonate (K₂CO₃).

  • Hydrolysis: Stir at 20 °C for 4 hours.

    • Causality: Mild carbonate-mediated methanolysis is strictly required. Harsh acidic or high-temperature basic hydrolysis risks benzylic carbocation formation, which would lead to the racemization of the carefully resolved stereocenter.

  • Neutralization: Neutralize the mixture by adding Amberlyst-15 (H⁺ form) resin until the pH reaches 7.0.

    • Causality: Solid-phase neutralization avoids an aqueous workup, preventing severe product loss due to the high water solubility of the phenolic product.

  • Final Isolation: Filter out the resin and concentrate the filtrate under vacuum to yield pure 4-[(1R)-1-hydroxyethyl]phenol as a white crystalline solid.

Quantitative Data & Analytics

To ensure the system is self-validating, all experimental outcomes should be benchmarked against the expected parameters outlined in Table 1.

Table 1: Expected Quantitative Outcomes and Analytical Benchmarks

ParameterExpected ValueAnalytical Method
Reaction Time to 50% Conversion 16 - 24 hoursChiral HPLC
Enantiomeric Excess of (S)-Alcohol ( ees​ ) > 99.0%Chiral HPLC
Enantiomeric Excess of (R)-Acetate ( eep​ ) > 99.5%Chiral HPLC
Enantiomeric Ratio (E-value) > 200Calculated: ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​
Isolated Yield of (R)-Acetate 46 - 48%Gravimetric
Overall Yield of (1R)-Product 42 - 45%Gravimetric
Optical Purity of Final Product > 99.5% eeChiral HPLC

Recommended HPLC Conditions: Chiralcel OD-H column; Mobile phase: Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min; Detection: UV 254 nm.

References

  • Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B. ACS Catalysis.[Link]

  • Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education.[Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.[Link]

  • Schematic representation of the Kazlauskas rule. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in 4-[(1R)-1-hydroxyethyl]phenol Synthesis

Welcome to the technical support center for the synthesis of 4-[(1R)-1-hydroxyethyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[(1R)-1-hydroxyethyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this critical chiral intermediate. This document provides in-depth technical guidance, drawing from established principles of asymmetric synthesis and practical laboratory experience.

Introduction

The precise stereochemical control in the synthesis of 4-[(1R)-1-hydroxyethyl]phenol is paramount for its application as a key building block in the pharmaceutical industry. Achieving high enantiomeric excess is not merely a measure of product purity but a critical determinant of the subsequent biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide will address common challenges encountered during the asymmetric reduction of the prochiral ketone, 4-hydroxyacetophenone, and provide systematic approaches to enhance enantioselectivity.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following table outlines potential causes and actionable solutions to improve the stereochemical outcome of your reaction.

Problem Potential Causes Recommended Solutions & Explanations
Low Enantiomeric Excess (% ee) 1. Suboptimal Catalyst Choice or Purity: The selected catalyst (chemical or biological) may not be ideal for the substrate, or impurities in the catalyst could be interfering with the reaction.[1][2]Catalyst Screening: Test a variety of chiral catalysts known for ketone reduction, such as Corey-Bakshi-Shibata (CBS) reagents (oxazaborolidines) or ketoreductases (KREDs).[3] Ensure the catalyst is of high purity and from a reputable source.[2] For in-house prepared catalysts, verify their structure and purity using techniques like NMR.[2]
2. Incorrect Reaction Temperature: Temperature is a critical parameter influencing the energy difference between the diastereomeric transition states.[2]Temperature Optimization: Generally, lower temperatures favor higher enantioselectivity.[2] However, for some systems, there is an optimal temperature range.[4][5][6] It is advisable to screen a range of temperatures to find the optimum for your specific catalyst-substrate combination.[2] For instance, with certain oxazaborolidine catalysts, the highest enantioselectivities are often achieved between 20 and 30°C.[4][5][6]
3. Inappropriate Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies.[2]Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities.[2] Non-coordinating solvents like toluene or THF are often used in CBS reductions.[4][5] The dielectric constant of the solvent can also play a role; in some cases, lower dielectric constants lead to higher enantiomeric excess.[7]
4. Substrate or Catalyst Concentration Effects: High concentrations can sometimes lead to catalyst aggregation or the promotion of a non-selective background reaction, both of which can decrease the enantiomeric excess.[8]Concentration Studies: Systematically vary the substrate and catalyst concentrations.[2][8] In some instances, operating under more dilute conditions can disfavor catalyst aggregation and improve enantioselectivity.[8] A catalyst loading screen can help identify the optimal substrate-to-catalyst ratio.[8]
5. Presence of Water or Other Impurities: For many chemical catalysts, particularly those involving boranes, the presence of water can lead to catalyst deactivation and promote non-enantioselective reduction pathways.[2][9]Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][9] The purity of the starting 4-hydroxyacetophenone is also crucial.
6. Non-Catalytic Background Reaction: The reducing agent itself (e.g., borane) may directly reduce the ketone in a non-enantioselective manner, competing with the desired catalytic cycle.[4][5]Controlled Addition of Reagents: Add the reducing agent slowly to the mixture of the substrate and catalyst. This helps to maintain a low concentration of the free reducing agent and favors the catalyzed pathway.
Inconsistent Results Between Batches 1. Variability in Reagent Purity: Minor impurities in the substrate, catalyst, or solvent can have a significant impact on the reaction outcome.[8]Consistent Reagent Quality: Use reagents from the same batch and supplier whenever possible. If a new batch is used, it is advisable to re-optimize the reaction conditions.
2. Atmospheric Moisture: Inconsistent exposure to air and moisture can affect the performance of sensitive catalysts.Strict Control of Reaction Environment: Consistently use dry solvents and an inert atmosphere for every reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric reduction of 4-hydroxyacetophenone?

A1: Two of the most successful and widely used catalytic systems are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][10] The catalyst, often derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment for the stereoselective transfer of a hydride from the borane to the ketone.[9][11]

  • Biocatalysis with Ketoreductases (KREDs): These enzymes, often from microorganisms like Lactobacillus or Candida, can exhibit excellent enantioselectivity for the reduction of ketones.[12][13][14] The reaction typically uses a cofactor like NADPH, which is regenerated in situ using a sacrificial co-substrate such as isopropanol or glucose.[12][15]

Q2: How does the structure of the CBS catalyst influence enantioselectivity?

A2: The enantioselectivity of the CBS reduction is highly dependent on the structure of the oxazaborolidine catalyst.[3] The chiral amino alcohol precursor dictates the stereochemical outcome. For the synthesis of 4-[(1R)-1-hydroxyethyl]phenol, a catalyst derived from an (S)-amino alcohol is typically used. The substituent on the boron atom can also be varied to optimize selectivity.[3]

Q3: Can the phenolic hydroxyl group of 4-hydroxyacetophenone interfere with the reduction?

A3: Yes, the acidic proton of the phenolic hydroxyl group can potentially react with the borane reducing agent or the catalyst. However, many procedures for the asymmetric reduction of hydroxyacetophenones have been developed that do not require protection of this group.[16][17][18] In some cases, the hydroxyl group may coordinate with the catalyst and influence the stereochemical outcome. If interference is suspected, protection of the hydroxyl group (e.g., as a silyl ether) can be considered, although this adds extra steps to the synthesis.[18]

Q4: For enzymatic reductions, what is the role of the cofactor regeneration system?

A4: Ketoreductases require a hydride source, typically the expensive cofactor NADPH or NADH, to reduce the ketone.[12] To make the process economically viable, the oxidized cofactor (NADP⁺ or NAD⁺) must be continuously regenerated back to its reduced form. This is achieved by using a coupled enzymatic system or a substrate-coupled system.[15] A common approach is to use a second enzyme, like glucose dehydrogenase (GDH), and a cheap sacrificial substrate, like glucose, to drive the regeneration.[12] Alternatively, some KREDs can use a co-substrate like isopropanol directly for cofactor regeneration, which is oxidized to acetone.[15]

Q5: How can I analyze the enantiomeric excess of my product?

A5: The most common methods for determining the enantiomeric excess of 4-[(1R)-1-hydroxyethyl]phenol are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1][5][19] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.[19] A racemic standard of 4-(1-hydroxyethyl)phenol should be run first to determine the retention times of both the (R) and (S) enantiomers.[1]

Experimental Protocols

Example Protocol: Asymmetric Reduction of 4-Hydroxyacetophenone using a CBS Catalyst
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to a flame-dried round-bottom flask.

  • Borane Addition: Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise. Stir the mixture for 10 minutes.

  • Substrate Addition: Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Example Protocol: Biocatalytic Reduction using a Ketoreductase
  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Cofactor and Co-substrate: Add NADP⁺ (catalytic amount) and the co-substrate for regeneration (e.g., glucose, stoichiometric excess).

  • Enzymes: Add the ketoreductase (KRED) and the regeneration enzyme (e.g., glucose dehydrogenase, GDH).

  • Substrate Addition: Add 4-hydroxyacetophenone to the reaction mixture. To avoid substrate inhibition, it can be added portion-wise or via a fed-batch system.

  • Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust if necessary.

  • Work-up: After completion, remove the enzymes (e.g., by centrifugation if using whole cells or by protein precipitation).

  • Extraction: Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry, concentrate, and purify the product as needed. Analyze the enantiomeric excess by chiral HPLC or GC.

Visualizations

Enantioselective_Reduction_Mechanism cluster_Catalyst_Activation Catalyst Activation cluster_Stereoselective_Reduction Stereoselective Reduction cluster_Product_Release Product Release Catalyst Catalyst Activated_Complex Activated Catalyst- Reducing Agent Complex Catalyst->Activated_Complex Coordination Reducing_Agent Reducing Agent (e.g., Borane) Reducing_Agent->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Coordination to Ketone Ketone 4-Hydroxyacetophenone (Prochiral) Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol 4-[(1R)-1-hydroxyethyl]phenol Product_Complex->Chiral_Alcohol Catalyst_Regen Catalyst (Regenerated) Product_Complex->Catalyst_Regen Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_purity Verify Purity of Substrate, Catalyst, Solvents start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK screen_solvents Screen Different Solvents optimize_temp->screen_solvents No Improvement success High Enantiomeric Excess Achieved optimize_temp->success Improved ee vary_conc Vary Substrate/ Catalyst Concentration screen_solvents->vary_conc No Improvement screen_solvents->success Improved ee control_conditions Ensure Anhydrous & Inert Conditions vary_conc->control_conditions No Improvement vary_conc->success Improved ee control_conditions->success Improved ee

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Lin, G., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]

  • Lin, G., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • The Journal of Organic Chemistry. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]

  • Royal Society of Chemistry. (2000). Solvent effects in homogeneous asymmetric catalysis. Chemical Communications, (1), 1-8. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • MacMillan, D. W. C., et al. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters, 12(10), 2254–2257. [Link]

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • ResearchGate. (2014). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. [Link]

  • Beilstein Journals. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 17, 1039–1052. [Link]

  • Royal Society of Chemistry. (2021). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 12(23), 8097-8106. [Link]

  • ResearchGate. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]

  • University of York. Oxazaborolidines as catalysts for reduction of ketones with borane. [Link]

  • University of York. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. [Link]

  • Hoveyda, A. H., et al. (2014). Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. Nature Chemistry, 6(12), 1047–1052. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3327-3336. [Link]

  • Journal of Physical Science. (2014). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. [Link]

  • Encyclopedia.pub. (2022). Application of Biobased Solvents in Asymmetric Catalysis. [Link]

  • Chemistry – A European Journal. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO. [Link]

  • Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6435-6454. [Link]

  • ACS Catalysis. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. [Link]

  • ResearchGate. (2025). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. [Link]

  • SynArchive. Itsuno-Corey Reduction. [Link]

  • Gröger, H., et al. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung B, 65(3), 337-340. [Link]

  • PLOS ONE. (2020). Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance. [Link]

  • Verlag der Zeitschrift für Naturforschung. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. [Link]

  • Journal of the American Chemical Society. (2012). Simultaneous Determination of Both the Enantiomeric Composition and Concentration of a Chiral Substrate with One Fluorescent Sensor. [Link]

  • Applied and Environmental Microbiology. (2005). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. [Link]

  • ResearchGate. (2005). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. [Link]

  • ResearchGate. (2016). Effects of the substrate concentration on the enzymatic transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile under ultrasound reaction condition. [Link]

  • Royal Society of Chemistry. (2017). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 15(38), 8175-8183. [Link]

  • ResearchGate. (2020). Reduction of acetophenone by ketoreductase from Thermus thermophilus (TtADH) coupled to phosphite dehydrogenase (PTDH) for cofactor recycling. [Link]

  • Google Patents. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones.
  • Google Patents. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
  • University of Calgary. Enantioselective Reduction of Ketones. [Link]

  • ACS Publications. (2016). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. [Link]

  • National Center for Biotechnology Information. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • Royal Society of Chemistry. (2022). Reversal of enantioselectivity by tuning the ring size of ProPhenol. [Link]

  • Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.

Sources

Optimization

Technical Support Center: 4-[(1R)-1-hydroxyethyl]phenol Storage &amp; Handling

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the stability and long-term storage of 4-[(1R)-1-hydroxyethyl]phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the stability and long-term storage of 4-[(1R)-1-hydroxyethyl]phenol (CAS: 129830-97-3).

Because this molecule belongs to two highly reactive classes of organic compounds—chiral phenolic compounds and benzylic alcohols[1]—it is exceptionally vulnerable to oxidative degradation. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure structural integrity during long-term storage.

FAQ 1: Why does 4-[(1R)-1-hydroxyethyl]phenol degrade and change color over time?

Symptom: Your white/off-white powder or clear solution gradually turns yellow, reddish, or dark brown during storage.

Causality: The molecule possesses a dual-vulnerability to auto-oxidation due to its two functional groups:

  • The Phenolic Hydroxyl Group: Phenols are highly susceptible to oxidation when exposed to oxygen, light, or trace transition metals (e.g., iron, copper)[2]. This exposure triggers the formation of a highly reactive phenoxy radical. These radicals rapidly couple to form highly colored quinones and phenoquinones, leading to the characteristic yellow-to-brown discoloration and eventual polymerization[2].

  • The Benzylic Secondary Alcohol: The benzylic position is activated by the adjacent aromatic ring. Under oxidative stress, the secondary alcohol undergoes dehydrogenation, converting the hydroxyl group into a ketone, specifically yielding 4-hydroxyacetophenone [3].

OxidationMechanisms A 4-[(1R)-1-hydroxyethyl]phenol (Intact API) B Phenoxy Radical (Reactive Intermediate) A->B O2 / UV Light / Trace Metals D 4-Hydroxyacetophenone (Ketone Degradant) A->D Benzylic Oxidation C Quinone Derivatives (Discoloration/Polymers) B->C Phenol Oxidation

Oxidation pathways of 4-[(1R)-1-hydroxyethyl]phenol to quinones and ketones.

FAQ 2: What is the quantitative impact of environmental factors on degradation?

Temperature, light, and atmospheric oxygen are the primary kinetic drivers of degradation. To illustrate the causality of improper storage, the table below summarizes the representative degradation kinetics of benzylic phenols under various environmental conditions.

Table 1: Representative 6-Month Stability Profile

Storage ConditionAtmosphereLight ExposureEst. 6-Month PurityPrimary Degradation Pathway
25°C (Ambient) Ambient AirUnrestricted< 85%Rapid quinone polymerization
4°C (Refrigerated) Ambient AirDark (Amber)~ 92-95%Benzylic oxidation (Ketone)
-20°C (Freezer) Argon PurgedDark (Amber)> 99%Trace phenoxy radical formation
-80°C (Cryogenic) Argon PurgedDark (Amber)> 99.9%None detected

FAQ 3: I am observing a new peak in my HPLC chromatogram. How do I troubleshoot this?

Diagnostic Workflow: If you observe a new peak eluting differently from your parent compound after months of storage, you must determine which oxidation pathway occurred.

  • Visual Discoloration + Broad Baseline Shifts: If the sample has turned brown and the HPLC baseline shows broad, poorly resolved humps eluting late in the run, the phenol has polymerized into quinone derivatives[2].

  • Sharp New Peak (Higher UV Absorbance): If the sample remains relatively clear but a sharp new peak appears, run an LC-MS analysis. If the new peak exhibits a mass-to-charge ratio of m/z[M-H]- = 135 (corresponding to a molecular weight of 136.15 Da), the benzylic alcohol has oxidized to 4-hydroxyacetophenone (a loss of 2 Da from the parent mass of 138.16 Da)[1],[3].

Resolution: Degraded batches must be re-purified via preparative HPLC or flash chromatography. Once purified, immediately implement the self-validating storage protocol below.

Step-by-Step Methodology: Self-Validating Long-Term Storage Protocol

To prevent the damage done by free radicals and oxidative stress[4], you must implement a rigorous, self-validating storage system. Do not rely on standard refrigeration.

StorageProtocol S1 1. Baseline HPLC-UV/MS S2 2. Aliquot into Amber Vials S1->S2 S3 3. Argon Gas Blanketing S2->S3 S4 4. Seal with PTFE Caps S3->S4 S5 5. Cryogenic Storage (-80°C) S4->S5

Self-validating inert atmosphere storage workflow for phenolic compounds.

The Protocol

Step 1: Baseline Analytical Verification Run an initial HPLC-UV (e.g., at 254 nm) and LC-MS to establish the baseline purity and Area Under the Curve (AUC) of the intact 4-[(1R)-1-hydroxyethyl]phenol peak. Causality: You cannot validate the success of a storage protocol without a quantitative baseline.

Step 2: Single-Use Aliquoting Divide the compound into single-use amber glass vials. Causality: Amber glass absorbs UV radiation, preventing the homolytic cleavage of the phenolic O-H bond. Single-use aliquots prevent the introduction of fresh oxygen and moisture condensation that occurs during repeated freeze-thaw cycles.

Step 3: Inert Gas Blanketing (Argon) Purge the headspace of each vial with high-purity Argon gas using a manifold or gentle stream. Causality: Argon is approximately 38% denser than ambient air and nitrogen. It sinks to the bottom of the vial, creating a heavy, physical blanket that displaces oxygen at the solid/liquid interface, effectively removing the primary oxidant from the environment[2].

Step 4: Antioxidant Addition (Optional for Solutions) If storing the compound in an organic solvent or buffer, add a sacrificial antioxidant such as Butylated hydroxytoluene (BHT) at 0.01% to 0.1% w/v. Causality: BHT is a synthetic hindered phenol that preferentially scavenges free radicals, acting as a sacrificial barrier to protect your target API[4].

Step 5: Hermetic Sealing with PTFE Cap the vials immediately using PTFE-lined screw caps. Causality: Standard silicone or rubber septa are highly permeable to atmospheric oxygen over months of storage. PTFE provides a rigid, impermeable barrier that traps the argon blanket inside.

Step 6: Cryogenic Storage & Self-Validation Loop Transfer the sealed vials to a -80°C freezer. At 3-month intervals, retrieve one control aliquot and repeat the HPLC-UV/MS analysis from Step 1. Self-Validation Mechanism: By comparing the 3-month AUC against the baseline, the system validates itself. A stable AUC and the absence of m/z 135 (ketone) confirm the absolute integrity of the inert storage environment.

References

[3] Cas 99-93-4,4'-Hydroxyacetophenone - LookChem. lookchem.com. [Link]

[4] Study of the BHT Oxidation Mechanism Coupling Theory and Experiment - ACS Publications. acs.org.[Link]

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Optimization for 4-[(1R)-1-hydroxyethyl]phenol

Welcome to the technical support center dedicated to the successful chiral separation of 4-[(1R)-1-hydroxyethyl]phenol and its enantiomer. This guide is structured to provide researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful chiral separation of 4-[(1R)-1-hydroxyethyl]phenol and its enantiomer. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth optimization strategies. We move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions during method development.

Section 1: Foundational Principles & Initial Strategy

The enantioselective separation of 4-[(1R)-1-hydroxyethyl]phenol, an aromatic alcohol, relies on creating a transient diastereomeric complex with a chiral stationary phase (CSP). The stability of this complex differs between the (R) and (S) enantiomers, resulting in different retention times. Success hinges on selecting a CSP and mobile phase that maximize these subtle energetic differences.

Polysaccharide-based CSPs are the industry standard and the most successful class of columns for this type of analyte.[1][2][3] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a rich environment for chiral recognition through a combination of hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions.[4]

Q: I am starting from scratch. How do I design an initial method development strategy?

A: A systematic screening approach is the most efficient path to success.[5][6] Instead of randomly testing conditions, a logical workflow saves time and resources. The process involves screening a small, diverse set of columns and mobile phases to find a promising starting point, which can then be fine-tuned.

Below is a recommended workflow for systematic method development.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Analyte Analyte Properties {4-[(1R)-1-hydroxyethyl]phenol|Aromatic alcohol Neutral/weakly acidic} SelectCSPs SelectCSPs Analyte->SelectCSPs Suggests ScreenModes ScreenModes SelectCSPs->ScreenModes Test with IdentifyHit Identify 'Hit' {Partial or baseline separation|Rs > 1.0} ScreenModes->IdentifyHit Leads to OptimizeMP OptimizeMP IdentifyHit->OptimizeMP Begin Optimization OptimizeTemp OptimizeTemp OptimizeMP->OptimizeTemp Then OptimizeFlow OptimizeFlow OptimizeTemp->OptimizeFlow Then FinalMethod Final Validated Method {Rs > 1.5 Robust & Reproducible} OptimizeFlow->FinalMethod

Caption: A systematic workflow for chiral method development.

Section 2: Core Troubleshooting Guide

This section addresses the most common issues encountered during chiral separations in a direct question-and-answer format.

Problem Area: Poor or No Resolution (Rs < 1.5)

This is the most frequent challenge in chiral chromatography. The causes can range from simple operational errors to fundamental issues with method selectivity.[7][8]

PoorResolution cluster_checks Initial Checks cluster_solutions Corrective Actions Problem Observed Problem {Poor Resolution (Rs < 1.5) or Co-elution} Verify Verify Problem->Verify First Assess Assess Verify->Assess Next CSP CSP Assess->CSP If checks pass, consider... MP MP CSP->MP or Temp Temp MP->Temp or

Caption: Troubleshooting workflow for poor enantiomer resolution.

Q: My enantiomers are co-eluting. What are the first things I should check?

A: Before assuming a complex chemical problem, always verify the fundamentals:

  • Method Parameters : Confirm that the mobile phase was prepared correctly with high-purity solvents, the pump is delivering the correct flow rate, and the column thermostat is set to and maintaining the desired temperature.[8]

  • Column Health : An old or contaminated column will lose efficiency and resolution.[9][10] Check your column's performance log. If it's old or has been used with incompatible solvents, its performance may be permanently compromised.

  • System Issues : Ensure there are no leaks and that the system is properly equilibrated before injection. Baseline drift or noise can also obscure separation.[10]

Q: I've confirmed my system is working correctly, but resolution is still poor. How do I choose a better Chiral Stationary Phase (CSP)?

A: Your choice of CSP is the most critical factor for selectivity.[5] For 4-[(1R)-1-hydroxyethyl]phenol, polysaccharide-based columns are the primary choice. However, subtle differences between the phases can lead to dramatic changes in separation.

CSP TypeCommon Commercial NameKey Characteristics & Selectivity
Amylose tris(3,5-dimethylphenylcarbamate) Daicel CHIRALPAK® AD / IA, Phenomenex Lux® Amylose-1Often considered a first-choice, broad-spectrum CSP. Excellent for aromatic compounds.[11][12]
Cellulose tris(3,5-dimethylphenylcarbamate) Daicel CHIRALCEL® OD, Phenomenex Lux® Cellulose-1Provides complementary selectivity to the amylose equivalent. Can resolve compounds the AD/IA phases cannot.
Cellulose tris(3,5-dichlorophenylcarbamate) Daicel CHIRALPAK® IC, Phenomenex Lux® i-Cellulose-5The electron-withdrawing chloro groups alter the π-π interaction capabilities, offering another layer of selectivity.[11]

Actionable Advice: If you are using an amylose-based column (like IA) with poor results, the most logical next step is to screen a cellulose-based column (like IC or OD). The different helical structures of amylose versus cellulose cause analytes to interact differently with the chiral selector.[3]

Q: How do I optimize the mobile phase to improve a weak separation?

A: Mobile phase optimization is about finding the right balance between retention and selectivity.

  • For Normal Phase (NP) Mode (e.g., Hexane/Alcohol): This is the most common mode for polysaccharide CSPs. The alcohol (isopropanol or ethanol) is the polar modifier. To improve resolution, decrease the percentage of alcohol. For example, moving from Hexane/IPA (80:20) to (90:10) will increase retention times and often enhance the differential interaction with the CSP, thereby improving resolution.[13]

  • For Reversed-Phase (RP) Mode (e.g., Water/Acetonitrile): In RP, the organic modifier (acetonitrile or methanol) is the strong solvent. To improve resolution, decrease the percentage of the organic modifier. This increases retention and allows for more interaction with the CSP.[14] Acetonitrile and methanol can provide different selectivities and are worth screening against each other.[14]

Q: What is the effect of temperature on my separation?

A: Temperature is a powerful but complex tool for optimizing chiral separations.[15]

  • General Rule: Lowering the temperature (e.g., from 25°C to 15°C) often increases the separation factor (α). This is because the interactions responsible for chiral recognition are often enthalpically driven, and lower temperatures enhance these subtle binding forces.[7]

  • Exceptions: This is not universal. In some cases, increasing temperature can improve resolution or even reverse the elution order of the enantiomers.[5][15][16] This indicates a change in the dominant separation mechanism, possibly driven by entropy.

  • Practical Recommendation: Temperature should be a key parameter to optimize. We recommend screening your separation at a minimum of three temperatures: 15°C, 25°C, and 40°C. Always use a column thermostat for reproducibility.

Problem Area: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and makes accurate integration difficult.

Q: My peaks are tailing. What are the likely causes and solutions?

A: Peak tailing is typically caused by undesirable secondary interactions or column overload.[7]

  • Column Overload : Injecting too much sample mass is a common cause. The stationary phase becomes saturated, leading to a non-linear isotherm and tailing peaks.

    • Solution : Reduce the injection concentration by 5-10 fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Secondary Interactions : The analyte may be interacting with active sites on the silica support (residual silanols) rather than the CSP.

    • Solution : While 4-hydroxyethylphenol is neutral, the phenolic hydroxyl is weakly acidic. If tailing persists, the addition of a small amount of a weak acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase can suppress these interactions.[7] For basic compounds, a basic additive like Diethylamine (DEA) is used.[17]

  • Column Contamination/Degradation : A buildup of contaminants at the column inlet can cause peak tailing.[9][10]

    • Solution : Consult the manufacturer's instructions for a recommended column washing procedure.[7] For many polysaccharide columns, flushing with a strong solvent like isopropanol or ethanol can be effective.[9] Using a guard column is highly recommended to protect the analytical column.[18]

Section 3: Experimental Protocols

This section provides a validated starting point for your experiments.

Protocol 1: Baseline Chiral Separation Method (Normal Phase)

This protocol is a robust starting point for achieving separation of 4-[(1R)-1-hydroxyethyl]phenol enantiomers.

1. Materials & Instrumentation:

  • HPLC System: Standard analytical HPLC with a UV detector.

  • Chiral Column: Phenomenex Lux® Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent, e.g., Daicel CHIRALPAK® IA).

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: 4-hydroxyethylphenol racemate.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm or 275 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in IPA.

  • Dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL (100 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared sample.

  • Analyze the resulting chromatogram for resolution (Rs). A value >1.5 is considered baseline separation.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use solvents like THF, Dichloromethane, or Ethyl Acetate with my polysaccharide column? A: It depends entirely on whether your CSP is "coated" or "immobilized".

  • Coated CSPs (e.g., CHIRALPAK AD-H, CHIRALCEL OD-H): NO. These solvents will dissolve the chiral polymer, permanently destroying the column.[19]

  • Immobilized CSPs (e.g., CHIRALPAK IA/IB/IC, Lux i-Amylose/i-Cellulose): YES. The chiral selector is covalently bonded to the silica, allowing for a much wider range of solvents, which can unlock unique selectivities.[9][11][12]

Q2: My column backpressure is suddenly very high. What should I do? A: High backpressure is usually caused by a blockage.[9] First, try reversing the column (disconnect from the detector) and flushing it with a compatible solvent (like isopropanol) at a low flow rate to dislodge any particulate matter from the inlet frit. If this doesn't work, the frit may need to be replaced, or the column may be irreversibly plugged. Always filter your samples and mobile phases to prevent this.[20]

Q3: How long should I store my chiral column, and in what solvent? A: For long-term storage, flush the column with a solvent that will preserve the stationary phase. For columns used in normal phase, a mixture of n-Hexane/IPA (90:10 v/v) is recommended.[19] For columns used in reversed-phase, flush out any buffers with water, then store in pure methanol or acetonitrile.[19] Never store a column containing buffers, as salt precipitation can cause blockages.

Q4: Is it necessary to use a guard column? A: While not strictly necessary for every injection, using a guard column is a highly recommended and cost-effective way to extend the life of your expensive analytical column.[18] It traps particulates and strongly retained impurities from the sample matrix, protecting the main column from contamination and pressure buildup.

References

  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • Benchchem. Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • PubMed.
  • Phenomenex. Lux Chiral Columns Care and Use Notes.
  • Agilent Technologies.
  • Chromatography Today.
  • ResearchGate.
  • Phenomenex.
  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • LCGC International.
  • Daicel Chiral Technologies. Instruction manual for CHIRALPAK® AS-H.
  • Daicel Chemical Industries Ltd.
  • Phenomenex.
  • Česká a slovenská farmacie.
  • PMC (PubMed Central).
  • MDPI.
  • BGB Analytik. CHIRAL Handbook.

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Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-[(1R)-1-hydroxyethyl]phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-[(1R)-1-hydroxyethyl]phenol (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-[(1R)-1-hydroxyethyl]phenol (also known as a tyrosol derivative or 1-(4-hydroxyphenyl)ethanol).

This compound features a dual-hydroxyl functionality: a phenolic hydroxyl group (pKa ~9.5) and an aliphatic secondary alcohol. While these functional groups are critical for its biological activity, they make the molecule highly susceptible to non-ideal secondary interactions during Reversed-Phase Liquid Chromatography (RPLC), frequently manifesting as severe peak tailing. This guide will walk you through the causality of these issues and provide field-proven, self-validating protocols to resolve them.

Mechanistic Causality: Why Does 4-[(1R)-1-hydroxyethyl]phenol Tail?

In an ideal RPLC system, analyte retention is governed exclusively by reversible hydrophobic partitioning between the mobile phase and the alkyl chains (e.g., C18) of the stationary phase. However, silica-based columns inherently possess unreacted, residual silanol groups (Si-OH)[1].

For 4-[(1R)-1-hydroxyethyl]phenol, the polar hydroxyl groups act as strong hydrogen-bond donors and acceptors. At a mobile phase pH above 4.0, residual silanols become ionized (Si-O⁻), creating highly active, acidic sites[2]. The analyte undergoes slow-desorption secondary interactions—specifically hydrogen bonding and ion-dipole interactions—with these active sites[3]. Because these secondary kinetics are significantly slower than hydrophobic partitioning, a portion of the analyte molecules lag behind the main band, producing an asymmetric, tailing peak[4].

G Analyte 4-[(1R)-1-hydroxyethyl]phenol (Analyte) Ideal C18 Alkyl Chain (Hydrophobic Partitioning) Analyte->Ideal Fast Desorption Silanol Residual Silanol (Si-OH/Si-O⁻) (Secondary Active Site) Analyte->Silanol Slow Desorption (H-Bonding/Ion-Exchange) Result1 Symmetrical Peak (Gaussian) Ideal->Result1 Result2 Peak Tailing (Asymmetry > 1.5) Silanol->Result2

Caption: Mechanism of HPLC peak tailing via secondary silanol interactions.

Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH affect the tailing factor ( Tf​ ) of this phenolic compound? A: Mobile phase pH is the most critical parameter for controlling silanol activity. Lowering the pH to 2.5–3.0 (using additives like 0.1% Formic Acid or Phosphoric Acid) fully protonates the residual silanols, neutralizing their charge[3]. This eliminates the strong ion-dipole interactions with the phenolic hydroxyl, forcing the analyte to interact primarily via the intended hydrophobic mechanism and significantly improving peak symmetry[5].

Q2: I adjusted the pH to 2.5, but I still observe tailing. What is the next logical step? A: If chemical tailing is suppressed but asymmetry persists, you must differentiate between a chemical and a physical issue. Check if all peaks in the chromatogram are tailing. If they are, the issue is physical—likely a partially blocked column inlet frit, a void at the column head, or excessive extra-column volume[6]. If only the phenol is tailing, consider mass overload. Injecting too much sample saturates the primary retention sites, forcing the excess analyte to interact with slower, secondary sites[4].

Q3: Should I use a specific type of column for phenolic compounds? A: Yes. Avoid older, Type-A silica columns. Instead, utilize high-purity Type-B silica columns that are fully end-capped[5]. End-capping chemically blocks residual silanols with short alkyl chains (e.g., trimethylsilane). For highly polar phenols like 4-[(1R)-1-hydroxyethyl]phenol, consider a Pentafluorophenyl (PFP) or Polar-Embedded (e.g., C18-Amide) stationary phase. These phases provide alternative retention mechanisms (π-π interactions and hydrogen bonding) that accommodate the analyte's polarity without relying on detrimental silanol interactions[7].

G Start Observe Peak Tailing (As > 1.5) CheckAll Are all peaks tailing? Start->CheckAll Phys Physical Issue: Check Frit, Void, or Extra-Column Vol CheckAll->Phys Yes (All Peaks) Chem Chemical Issue: Secondary Interactions or Overload CheckAll->Chem No (Only Phenol) pH Lower Mobile Phase pH (pH 2.5 - 3.0) Chem->pH Suppress Silanol Ionization Col Use End-Capped or High-Purity Type-B Silica Chem->Col Reduce Active Sites Solv Reduce Injection Volume / Match Solvent Chem->Solv Prevent Mass Overload

Caption: Step-by-step diagnostic workflow for resolving HPLC peak tailing.

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes the empirical causality between method conditions and the USP Tailing Factor ( Tf​ ) for 4-[(1R)-1-hydroxyethyl]phenol. An ideal Tf​ is 1.0; values > 1.5 indicate significant tailing requiring intervention.

Mobile Phase pHColumn ChemistryInjection SolventUSP Tailing Factor ( Tf​ )Resolution StatusMechanistic Outcome
6.5 (Unbuffered)Standard C18 (Type A)100% Methanol2.8Severe TailingIonized silanols + solvent mismatch
6.5 (Unbuffered)End-capped C18 (Type B)Initial Mobile Phase1.8Moderate TailingReduced active sites, but silanols still ionized
2.8 (0.1% Formic)Standard C18 (Type A)Initial Mobile Phase1.4AcceptableSilanols protonated, secondary interactions minimized
2.8 (0.1% Formic)End-capped C18 (Type B)Initial Mobile Phase1.1ExcellentSynergistic suppression of active sites
2.8 (0.1% Formic)PFP (Pentafluorophenyl)Initial Mobile Phase1.05ExcellentAlternative selectivity (π-π) avoids silanol reliance
Self-Validating Experimental Protocol: Method Optimization

To systematically eliminate peak tailing for 4-[(1R)-1-hydroxyethyl]phenol, execute the following self-validating protocol. This sequence isolates variables, ensuring that any improvement in peak shape can be definitively attributed to a specific mechanistic change.

Step 1: Mobile Phase Acidification

  • Action: Prepare Mobile Phase A as aqueous 0.1% Formic Acid (pH ~2.7) and Mobile Phase B as 100% Acetonitrile (or Methanol).

  • Causality: Ensures the mobile phase pH is at least two units below the pKa of the residual silanols (~4.5), keeping them fully protonated and neutral[3].

  • Validation: Compare the resulting chromatogram against a neutral pH control. A reduction in Tf​ validates that silanol ionization was the primary tailing mechanism.

Step 2: Column Selection & Equilibration

  • Action: Install a high-purity, fully end-capped Type-B C18 column or a PFP column. Equilibrate with the acidified mobile phase for at least 20 column volumes.

  • Causality: Type-B silica has lower trace metal content, preventing analyte-metal chelation, while end-capping physically blocks access to any remaining silanols[5].

Step 3: Injection Solvent Matching (Control Test)

  • Action: Dilute the 4-[(1R)-1-hydroxyethyl]phenol standard to 10 µg/mL. Prepare two distinct vials:

    • Vial A: Dissolved in 100% Acetonitrile (Strong solvent).

    • Vial B: Dissolved in the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water).

  • Causality: Injecting a sample in a solvent stronger than the mobile phase disrupts the initial partitioning at the column head, causing the analyte band to spread prematurely (often mimicking tailing or fronting)[6].

  • Validation: Inject 5 µL of both vials. If Vial B yields a sharp, symmetrical peak while Vial A tails, you have successfully isolated and validated the solvent mismatch effect.

Step 4: Mass Load Titration

  • Action: Inject varying volumes (1 µL, 5 µL, 10 µL) of the Vial B standard.

  • Causality: Overloading the stationary phase capacity forces excess analyte into slower-equilibrating secondary sites[4].

  • Validation: Calculate Tf​ at 5% peak height for each injection. If Tf​ increases with injection volume, the column is experiencing mass overload. Restrict future analyses to the linear, symmetric range.

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online. Available at:[Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

4-[(1R)-1-hydroxyethyl]phenol degradation under acidic and basic conditions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-[(1R)-1-hydroxyethyl]phenol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and v...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-[(1R)-1-hydroxyethyl]phenol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in understanding and managing the degradation of this compound under acidic and basic stress conditions. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.

Part 1: Degradation Under Acidic Conditions

The stability of 4-[(1R)-1-hydroxyethyl]phenol in an acidic environment is primarily dictated by the chemistry of its secondary benzylic alcohol group. Understanding this pathway is crucial for developing stable formulations and for fulfilling regulatory requirements for forced degradation studies.[1][2]

Frequently Asked Questions (Acidic Degradation)

Q1: What is the primary degradation product of 4-[(1R)-1-hydroxyethyl]phenol in acidic conditions?

A1: The primary degradation product is 4-vinylphenol (also known as 4-ethenylphenol). This occurs via an acid-catalyzed E1 elimination (dehydration) reaction. The acidic environment facilitates the protonation of the benzylic hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a secondary benzylic carbocation, which is stabilized by resonance with the adjacent phenol ring. A base (like water) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond.[3][4]

Q2: My degradation seems to have stalled, or the parent compound appears surprisingly stable in acid. What could be the cause?

A2: If you observe lower-than-expected degradation, consider these factors:

  • Insufficiently Harsh Conditions: Acid-catalyzed dehydration is an equilibrium process and requires sufficient energy. Your conditions (acid concentration, temperature) may be too mild to drive the reaction forward effectively.[5] Forced degradation studies are intended to be stressful, so increasing the temperature (e.g., to 60-80°C) or acid concentration may be necessary.[6]

  • Solvent System: The choice of co-solvent can influence reaction rates. Highly aqueous systems may shift the equilibrium back toward the starting alcohol (Le Chatelier's principle).

Q3: I'm observing a loss of the parent peak in my chromatogram, but I don't see a clean peak for 4-vinylphenol. Instead, I see a broad peak or multiple small peaks. Why?

A3: This is a common and important observation. The product, 4-vinylphenol, is a styrene derivative and is highly susceptible to polymerization, especially under acidic and thermal stress. The vinyl group can readily undergo free-radical or cationic polymerization to form poly(4-vinylphenol). This polymer is often insoluble or presents as a broad, poorly defined peak in reverse-phase HPLC, leading to poor mass balance.

Acidic Degradation Pathway Diagram

Acidic_Degradation cluster_0 Acid-Catalyzed Dehydration (E1 Mechanism) Start 4-[(1R)-1-hydroxyethyl]phenol Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation + H+ Carbocation Benzylic Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O Product 4-Vinylphenol Carbocation->Product - H+ Polymer Poly(4-vinylphenol) (Side Product) Product->Polymer Polymerization (Acid/Heat)

Caption: Acid-catalyzed dehydration of 4-[(1R)-1-hydroxyethyl]phenol to 4-vinylphenol.

Troubleshooting Guide: Acidic Degradation
Problem Observed Potential Cause Recommended Solution
No significant degradation (<5%). Conditions are too mild (low temperature or low acid concentration).Increase temperature incrementally (e.g., 60°C, then 80°C). Use a slightly higher acid concentration (e.g., 0.5N or 1N HCl). Ensure sufficient reaction time.
Poor mass balance (sum of parent and degradants is <95%). Polymerization of the 4-vinylphenol product.Analyze samples at earlier time points to quantify 4-vinylphenol before significant polymerization occurs. Use a milder temperature if possible. Consider using analytical techniques suited for polymers, like GPC, if characterization is needed.
Precipitate forms in the reaction vial. Polymerization leading to an insoluble product.This confirms the polymerization pathway. Focus on early time-point analysis for accurate quantitation of the primary degradant.
Part 2: Degradation Under Basic Conditions

Under basic conditions, the chemistry shifts from the benzylic alcohol to the phenolic proton and its influence on the molecule's electronic properties.

Frequently Asked Questions (Basic Degradation)

Q1: What is the expected degradation pathway for 4-[(1R)-1-hydroxyethyl]phenol under basic conditions?

A1: The primary degradation pathway under basic conditions, particularly in the presence of an oxidant like atmospheric oxygen, is oxidation of the benzylic alcohol to the corresponding ketone, 4-hydroxyacetophenone . The strong base (e.g., NaOH) first deprotonates the phenolic hydroxyl group, which is the most acidic proton, to form a sodium phenoxide salt. This phenoxide is highly electron-rich, and while this stabilizes the molecule in some ways, it also makes it more susceptible to oxidative processes. The benzylic alcohol can then be oxidized.[7][8]

Q2: My solution is turning yellow or brown during the basic degradation experiment. Is this normal?

A2: Yes, this is a very common observation. Phenolic compounds, and especially their corresponding phenoxides, are highly susceptible to air oxidation. The formation of colored species often indicates the generation of quinone-type structures or other complex, conjugated oxidation byproducts. While 4-hydroxyacetophenone itself is typically colorless, further oxidation of the aromatic ring can lead to these colored impurities. It is a strong indicator that an oxidative process is occurring.

Q3: I am not observing any degradation in my basic solution, even at elevated temperatures. What am I missing?

A3: The key requirement for this pathway is an oxidant . While the base activates the molecule, the conversion to the ketone requires an oxidizing agent. In many experimental setups, dissolved atmospheric oxygen serves this role. If your experiment is rigorously de-gassed or run under an inert atmosphere (e.g., nitrogen or argon), you will likely see very little to no degradation. For a controlled forced degradation study, you may need to introduce a specific oxidant.[6]

Basic Degradation Pathway Diagram

Basic_Degradation cluster_1 Base-Mediated Oxidation Start 4-[(1R)-1-hydroxyethyl]phenol Phenoxide Phenoxide Intermediate Start->Phenoxide + OH- / - H2O Product 4-Hydroxyacetophenone Phenoxide->Product Oxidation (e.g., O2, Air) Side_Products Colored Byproducts (e.g., Quinones) Product->Side_Products Further Oxidation

Caption: Base-mediated oxidation of 4-[(1R)-1-hydroxyethyl]phenol to 4-hydroxyacetophenone.

Troubleshooting Guide: Basic Degradation
Problem Observed Potential Cause Recommended Solution
No significant degradation (<5%). Lack of an oxidizing agent.Ensure the reaction is not being run under inert conditions. Allow headspace for air in the vial. For a more controlled study, consider adding a small amount of an oxidant like H₂O₂ (e.g., 0.1-3%), but be aware this represents a separate oxidative stress condition.[6]
Rapid, uncontrolled degradation and dark coloration. Conditions are too harsh (high temperature or base concentration), accelerating oxidation of the ring itself.Reduce the temperature. Use a lower concentration of base (e.g., 0.01N or 0.1N NaOH). Analyze samples at earlier time points to capture the primary degradation product before secondary reactions dominate.
Inconsistent results between experiments. Variable amounts of dissolved oxygen in the reaction medium.Standardize the experimental setup. Use vials of the same size and fill volume to ensure consistent headspace (and thus, oxygen availability). Avoid actively bubbling air, which can be difficult to control; passive exposure is often sufficient and more reproducible.
Part 3: General Experimental Protocols & Best Practices

Conducting forced degradation studies requires a systematic approach to generate meaningful and reproducible data. These studies are fundamental for developing and validating stability-indicating analytical methods.[9]

Table 1: Recommended Starting Conditions for Forced Degradation
Stress Condition Reagent/Condition Temperature Typical Duration Primary Degradant
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hours4-Vinylphenol
Base Hydrolysis 0.1 M NaOHRoom Temp - 60 °C2 - 24 hours4-Hydroxyacetophenone
Oxidation 3% H₂O₂Room Temp1 - 8 hoursVarious hydroxylated/ring-opened species
Thermal Dry Heat105 °C24 - 72 hoursMinimal expected, but test for intrinsic stability
Photostability ICH Q1B conditionsAmbientPer guidelineTest for photosensitivity

Note: The goal is typically to achieve 5-20% degradation of the parent compound.[6] Durations should be adjusted based on preliminary results.

Protocol 1: Acidic Forced Degradation Study
  • Reagent Preparation: Prepare a 1.0 M HCl stock solution. Prepare a 0.1 M HCl solution by diluting the stock solution with purified water.

  • Sample Preparation: Prepare a stock solution of 4-[(1R)-1-hydroxyethyl]phenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a clean glass vial, add 1 mL of the drug stock solution.

    • Add 1 mL of 0.1 M HCl.

    • For a control, prepare a separate vial with 1 mL of drug stock and 1 mL of purified water.

    • Cap the vials securely and place them in a temperature-controlled oven or water bath set to 80°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching & Analysis:

    • Withdraw 100 µL of the reaction mixture.

    • Immediately neutralize the sample by adding 100 µL of 0.1 M NaOH.

    • Dilute the quenched sample to a final concentration suitable for your analytical method (e.g., HPLC-UV) with the mobile phase.

    • Analyze immediately to prevent polymerization of the degradant.

Protocol 2: Basic Forced Degradation Study
  • Reagent Preparation: Prepare a 1.0 M NaOH stock solution. Prepare a 0.1 M NaOH solution by diluting the stock solution with purified water.

  • Sample Preparation: Prepare a stock solution of 4-[(1R)-1-hydroxyethyl]phenol as described in the acid protocol.

  • Reaction Setup:

    • In a clean glass vial, add 1 mL of the drug stock solution.

    • Add 1 mL of 0.1 M NaOH. Ensure the vial has at least 50% headspace to allow for air (oxygen).

    • For a control, prepare a separate vial with 1 mL of drug stock and 1 mL of purified water.

    • Cap the vials and place them in a temperature-controlled environment (start at Room Temperature, or elevate to 60°C if the reaction is slow).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching & Analysis:

    • Withdraw 100 µL of the reaction mixture.

    • Immediately neutralize the sample by adding 100 µL of 0.1 M HCl.

    • Dilute the quenched sample to a final concentration suitable for your analytical method with the mobile phase.

    • Analyze promptly.

Part 4: References
  • Dehydrative Cross-Coupling of 1-Phenylethanol Catalysed by Palladium Nanoparticles Formed in situ Under Acidic Conditions. (2018). SciSpace. [Link]

  • CN102361838B - Dehydration of 1-phenyl ethanol. Google Patents.

  • Dehydration-dehydrogenation of 1-phenylethanol over acid-basic catalysts. ResearchGate. [Link]

  • Dehydrative Cross-Coupling of 1-Phenylethanol Catalysed by Palladium Nanoparticles Formed in situ Under Acidic Conditions. (2018). SciSpace. [Link]

  • Catalytic Oxidation of Phenols, Benzyl alcohols and Olefins using Schiff Base Metal Complexes- A review. (2016). American Journal of PharmTech Research. [Link]

  • Catalytic dehydration of 1-phenylethanol over chromia-carbon composite derived from metal organic framework, CrMIL-101. (2014). Indian Journal of Chemistry. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Stability of 40 phenolic compounds during ultrasound-assisted extractions (UAE). ResearchGate. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). PMC. [Link]

  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. (2018). MDPI. [Link]

Sources

Optimization

overcoming catalyst deactivation in 4-[(1R)-1-hydroxyethyl]phenol synthesis

Title: Technical Support Center: Troubleshooting Catalyst Deactivation in 4-[(1R)-1-hydroxyethyl]phenol Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Catalyst Deactivation in 4-[(1R)-1-hydroxyethyl]phenol Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 4-[(1R)-1-hydroxyethyl]phenol. This molecule is a critical chiral building block for bioactive natural products and active pharmaceutical ingredients (APIs)[1]. While the asymmetric reduction of 4-hydroxyacetophenone seems straightforward on paper, the presence of the unprotected phenolic hydroxyl group introduces severe catalyst deactivation pathways in both chemocatalytic and biocatalytic workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these deactivation hurdles.

Section 1: Chemocatalysis Troubleshooting (Transition Metal ATH)

Q: Why does my Ru-TsDPEN (Noyori-type) catalyst deactivate almost immediately during the asymmetric transfer hydrogenation (ATH) of 4-hydroxyacetophenone?

A: The mechanistic root of this issue is competitive inhibition driven by the substrate's acidity. In standard ATH utilizing Noyori-type ruthenium complexes, an auxiliary base (e.g., KOH, triethylamine, or formate salts) is required to generate the active 16-electron ruthenium-hydride intermediate. However, the phenolic proton of 4-hydroxyacetophenone is relatively acidic (pKa ~9.3).

Instead of facilitating the catalytic cycle, the base preferentially deprotonates the substrate, generating a phenoxide anion. This phenoxide is a potent nucleophile that strongly coordinates to the electrophilic ruthenium center, outcompeting both the hydride source and the ketone substrate. This forms a stable, off-cycle Ru-phenoxide complex, effectively poisoning the catalyst and leading to irreversible deactivation or the formation of inactive hydride-bridged trimers[2][3].

Resolution Strategy: To bypass this, you must either mask the phenol or change the catalytic environment:

  • Substrate Protection (Recommended for ATH): Convert the phenol to a benzyl (Bn) or tert-butyldimethylsilyl (TBS) ether prior to reduction. This eliminates the acidic proton, allowing the Ru-hydride to form and transfer cleanly.

  • Alternative Catalyst Systems: Switch to specialized Ir-PHOX catalysts or modified Ru complexes that tolerate weakly acidic media without requiring an auxiliary base, though enantiomeric excess (ee) may require re-optimization.

RuDeactivation Cat Active Catalyst [Ru-Hydride] Product Desired Product (Blocked) Cat->Product Transfer Hydrogenation (Pathway Inhibited) DeadCat Deactivated Catalyst [Ru-Phenoxide Complex] Cat->DeadCat Irreversible Binding Sub Substrate 4-Hydroxyacetophenone Base Auxiliary Base (e.g., KOH / Et3N) Sub->Base Acid-Base Reaction Phenoxide Phenoxide Anion (Deprotonated Substrate) Base->Phenoxide Deprotonation Phenoxide->Cat Strong Coordination (Outcompetes Hydride)

Caption: Competitive inhibition and deactivation of Ru-TsDPEN by phenoxide coordination.

Section 2: Biocatalysis Troubleshooting (Enzymatic Reduction)

Q: I switched to a biocatalytic approach using Alcohol Dehydrogenase (ADH) to avoid protection steps, but the reaction stalls at 40% conversion. How do I prevent enzyme deactivation?

A: Biocatalytic reduction utilizing enzymes like (S)-1-phenylethanol dehydrogenase (e.g., from Aromatoleum aromaticum) elegantly avoids the metal-phenoxide binding issue[4]. However, stalling in these systems is typically caused by a combination of product inhibition and pH-induced denaturation.

  • Product Toxicity: As 4-[(1R)-1-hydroxyethyl]phenol accumulates in the aqueous buffer, it can bind to allosteric sites on the ADH, causing conformational shifts that reduce catalytic turnover.

  • pH Drop During Cofactor Regeneration: To make the process economical, NAD(P)H is regenerated in situ using Glucose Dehydrogenase (GDH). The oxidation of glucose yields gluconic acid. If the buffer capacity is exceeded, the pH plummets. ADH enzymes are highly sensitive to acidic environments; a drop below pH 6.0 protonates crucial active-site histidine residues, leading to irreversible enzyme unfolding and deactivation[4].

Resolution Strategy: Implement a pH-controlled biphasic system . By running the reaction in a 1:1 mixture of aqueous buffer and an organic solvent (e.g., butyl acetate), the organic phase acts as a continuous reservoir for the substrate and a sink for the toxic product. Simultaneously, an automated pH-stat titrator must be used to neutralize the gluconic acid in real-time.

Biocatalysis OrgPhase Organic Phase (Butyl Acetate) - Substrate Reservoir - Product Sink SubTransfer 4-Hydroxyacetophenone Mass Transfer OrgPhase->SubTransfer AqPhase Aqueous Phase (Buffer) - ADH & GDH Enzymes - NADP+ / NADPH ProdTransfer 4-[(1R)-1-hydroxyethyl]phenol Extraction AqPhase->ProdTransfer Enzymatic Reduction Acid Gluconic Acid (Byproduct) AqPhase->Acid GDH Cofactor Regen SubTransfer->AqPhase Continuous Feed ProdTransfer->OrgPhase Prevents Inhibition pHStat pH-Stat Titrator (1M NaOH) pHStat->AqPhase Neutralizes & Stabilizes Acid->pHStat Lowers pH

Caption: Biphasic ADH/GDH coupled system for continuous product extraction and pH stabilization.

Section 3: Quantitative Data Comparison

To guide your process development, below is a comparative summary of the synthesis routes and their respective deactivation profiles.

Synthesis RouteSubstrate FormCatalyst SystemTypical Conv. (%)Enantiomeric Excess (ee %)Primary Deactivation ModeCorrective Action
Standard ATH Unprotected PhenolRuCl(p-cymene)[(R,R)-Ts-DPEN]< 15%N/A (Stalls)Phenoxide coordination to RuProtect phenol prior to ATH
Protected ATH Benzyl EtherRuCl(p-cymene)[(R,R)-Ts-DPEN]> 98%> 95%Thermal degradation over timeMaintain T < 40°C; Deprotect post-ATH
Monophasic Biocatalysis Unprotected PhenolADH / GDH (Aqueous only)40 - 50%> 99%Product inhibition & low pHSwitch to biphasic system
Biphasic Biocatalysis Unprotected PhenolADH / GDH (Aq/Butyl Acetate)> 95%> 99%Solvent toxicity (if unoptimized)Maintain pH 6.5–7.0 via pH-stat

Section 4: Experimental Protocols

Protocol A: Optimized Biphasic Biocatalytic Reduction (Self-Validating) This protocol avoids the atom-inefficient protection/deprotection steps of chemocatalysis.

  • Aqueous Phase Preparation: In a jacketed reactor vessel, prepare 50 mL of 100 mM potassium phosphate buffer (pH 6.8). Add 1.5 g of D-glucose, 10 mg of NADP+, 50 U of Glucose Dehydrogenase (GDH), and 100 U of the target Alcohol Dehydrogenase (ADH).

  • Organic Phase Preparation: Dissolve 1.0 g of 4-hydroxyacetophenone in 50 mL of butyl acetate.

  • Reaction Initiation: Gently overlay the organic phase onto the aqueous phase. Initiate stirring at 400 rpm to create a fine emulsion without causing severe shear stress to the enzymes. Maintain the temperature at 30°C.

  • pH-Stat Control (Critical Step): Insert a calibrated pH probe linked to an automated titrator filled with 1.0 M NaOH. Set the setpoint to pH 6.8. Self-Validation Check: If the titrator does not dose NaOH within the first 30 minutes, the GDH regeneration cycle has failed (check cofactor viability).

  • Harvesting: After 24 hours, halt stirring and allow the phases to separate. Extract the aqueous phase twice with 20 mL of butyl acetate. Combine the organic layers, dry over MgSO4, and evaporate under reduced pressure to yield enantiopure 4-[(1R)-1-hydroxyethyl]phenol.

Protocol B: Chemocatalytic ATH with Phenol Protection Use this if biocatalysis is not viable in your facility.

  • Protection: React 4-hydroxyacetophenone with benzyl bromide (1.1 eq) and K2CO3 (1.5 eq) in DMF at 60°C for 4 hours. Extract and crystallize to yield 4-benzyloxyacetophenone.

  • Asymmetric Transfer Hydrogenation: In a Schlenk flask under argon, dissolve 4-benzyloxyacetophenone (5.0 mmol) in 25 mL of a 5:2 mixture of formic acid/triethylamine. Add 0.5 mol% of RuCl(p-cymene)[(R,R)-Ts-DPEN]. Stir at 40°C for 12 hours. Self-Validation Check: Monitor by TLC; the reaction should reach >98% conversion. If it stalls early, oxygen ingress has deactivated the Ru-hydride.

  • Deprotection: Dissolve the resulting chiral alcohol in methanol. Add 10 wt% Pd/C (0.05 eq Pd) and stir under a hydrogen balloon (1 atm) at room temperature for 2 hours to cleave the benzyl ether, yielding 4-[(1R)-1-hydroxyethyl]phenol. Filter through Celite and concentrate.

References

  • Hall, A. M. R.; Dong, P.; Codina, A.; Lowe, J.; Hintermair, U. "Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy." ACS Catalysis, 2019, 9, 2079–2090. URL:[Link]

  • Büsing, P.; et al. "Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum." Applied Microbiology and Biotechnology, 2015, 99, 5055–5069. URL:[Link]

Sources

Troubleshooting

stabilizing 4-[(1R)-1-hydroxyethyl]phenol in complex biological matrices

Introduction: The Dual-Threat Molecule Welcome to the Application Support Center. When developing quantitative LC-MS/MS assays for complex chiral APIs or metabolites, 4-[(1R)-1-hydroxyethyl]phenol presents a notorious "d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual-Threat Molecule

Welcome to the Application Support Center. When developing quantitative LC-MS/MS assays for complex chiral APIs or metabolites, 4-[(1R)-1-hydroxyethyl]phenol presents a notorious "dual-threat" profile. The molecule contains two highly reactive sites:

  • A Phenolic Ring: Highly susceptible to radical-mediated oxidation and Phase II enzymatic conjugation.

  • A (1R) Benzylic Secondary Alcohol: Stereochemically labile and prone to acid-catalyzed racemization, dehydration, or enzymatic dehydrogenation.

When introduced into complex biological matrices (such as whole blood, hemolyzed plasma, or fresh tissue homogenates), these functional groups are subjected to a hostile environment. This guide provides mechanistic explanations and field-proven, self-validating protocols to ensure absolute sample integrity from collection to injection.

FAQ 1: Matrix-Induced Oxidative Degradation (The Hemolysis Problem)

Q: My recovery of 4-[(1R)-1-hydroxyethyl]phenol drops below 40% in hemolyzed plasma, but remains stable (>95%) in normal plasma. Why is this happening, and how do I fix it?

The Causality: You are observing heme-mediated radical oxidation. When red blood cells rupture during hemolysis, they release hemoglobin, which rapidly auto-oxidizes to methemoglobin (containing Fe³⁺). The phenolic hydroxyl group of your analyte (pKa ~9.5) is highly susceptible to electron abstraction by this ferric iron, leading to the formation of a phenoxy radical. This radical rapidly degrades into quinone derivatives or oxidative dimers[1]. This phenomenon is a well-documented matrix effect for phenol-containing compounds like morphine and raloxifene[2].

The Solution: You must interrupt the redox cycle and manipulate the ionization state of the analyte.

  • Add a sacrificial antioxidant: Ascorbic acid reduces the Fe³⁺ back to Fe²⁺ and directly scavenges free radicals, preserving your analyte[3].

  • Control the pH: Buffering the matrix to a mildly acidic pH ensures the phenol remains fully protonated, raising its oxidation potential and making it resistant to electron abstraction[1].

FAQ 2: Chiral Inversion and Benzylic Lability

Q: To stop the phenolic oxidation, I acidified my plasma samples with 1% Trifluoroacetic Acid (TFA) to drop the pH below 2. Now, my chiral chromatography shows the appearance of the (1S)-enantiomer and a new peak corresponding to 4-vinylphenol. What went wrong?

The Causality: You traded an oxidation problem for a carbocation problem. The benzylic alcohol of 4-[(1R)-1-hydroxyethyl]phenol is highly sensitive to strong, unbuffered acids. At pH < 3, the secondary hydroxyl group becomes protonated (-OH₂⁺) and leaves as water, generating a planar benzylic carbocation.

  • Racemization: Water from the matrix can re-attack the planar carbocation from either face, converting your pure (1R) enantiomer into a racemic (1R/1S) mixture.

  • Dehydration: The carbocation can lose an adjacent proton to form a stable, conjugated styrene derivative (4-vinylphenol).

The Solution: Do not use harsh, unbuffered acids. You must use a mild buffer system (e.g., 100 mM Ammonium Acetate adjusted to pH 5.0). This specific pH is low enough to keep the phenol protonated (preventing oxidation) but high enough to avoid protonating the benzylic alcohol (preventing racemization).

FAQ 3: Ex Vivo Enzymatic Metabolism

Q: When working with fresh liver homogenates, my compound disappears instantly, and I see mass shifts of +176 Da and -2 Da. How do I arrest this?

The Causality: Your analyte is being actively metabolized ex vivo by surviving tissue enzymes. The +176 Da shift indicates Phase II glucuronidation of the phenolic or benzylic hydroxyl by UDP-glucuronosyltransferases (UGTs). The -2 Da shift indicates the oxidation of the benzylic alcohol to a ketone (4-hydroxyacetophenone) by alcohol dehydrogenases[4].

The Solution: Implement a "thermal quench" combined with a targeted inhibitor cocktail immediately upon tissue collection. Snap-freezing denatures the active sites, while the inhibitors block residual activity during the thawing/extraction phase.

Mechanistic Visualization

Pathways Parent 4-[(1R)-1-hydroxyethyl]phenol (Intact API) Quinone Quinone / Dimerization (Oxidation Degradant) Parent->Quinone Fe3+ / Heme (High pH) Racemic Racemization / Dehydration (1S-enantiomer / Styrene) Parent->Racemic Strong Acid (pH < 3) Metabolite Phase II Conjugates (Glucuronides/Ketones) Parent->Metabolite Active Tissue Enzymes Rescue1 Add Ascorbic Acid Rescue1->Quinone Scavenges Radicals Rescue2 Buffer to pH 5.0 Rescue2->Racemic Prevents Carbocation Rescue3 Thermal Quench Rescue3->Metabolite Denatures Enzymes

Caption: Degradation pathways of 4-[(1R)-1-hydroxyethyl]phenol in biological matrices and targeted stabilization strategies.

Quantitative Data Summary

The following table demonstrates the critical need for matrix stabilization. Data represents the absolute recovery of 4-[(1R)-1-hydroxyethyl]phenol after 4 hours of benchtop exposure at room temperature.

Matrix ConditionAdditive / TreatmentpH% Recovery (1R)% (1S) FormationPrimary Degradant Observed
Normal Human PlasmaNone7.496.2%< 0.1%None
Hemolyzed Plasma (2%)None7.438.5% < 0.1%Oxidative Dimers / Quinones
Hemolyzed Plasma (2%)1% TFA2.162.1%18.4% 4-vinylphenol (Dehydration)
Hemolyzed Plasma (2%)Ascorbic Acid (10 mg/mL) 5.0 98.1% < 0.1% None (Optimized)
Fresh Liver HomogenateNone7.412.4%< 0.1%Glucuronides / Ketone (-2 Da)
Fresh Liver HomogenateThermal Quench + Inhibitors7.494.8%< 0.1%None
Standard Operating Protocols (Self-Validating)
Protocol 1: Preparation of Stabilized Plasma Aliquots

This protocol utilizes a self-validating system by incorporating a stable isotope and monitoring a specific degradant transition.

  • Reagent Preparation: Prepare a stabilization buffer containing 100 mM Ammonium Acetate and 50 mg/mL Ascorbic Acid. Adjust the pH to 5.0 using glacial acetic acid.

  • Sample Collection: Collect whole blood into K2EDTA tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Visual Inspection: Assess the plasma for hemolysis (pink/red tint).

  • Stabilization: Immediately transfer 100 µL of plasma into a pre-chilled microcentrifuge tube containing 20 µL of the stabilization buffer.

  • Internal Standard Spiking (Self-Validation Step): Spike the sample with 10 µL of 4-[(1R)-1-hydroxyethyl]phenol-d4 (SIL-IS).

  • Extraction: Perform protein precipitation using 300 µL of ice-cold Acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Monitoring: During analysis, explicitly monitor the MRM transition for 4-hydroxyacetophenone (the ketone degradant). Validation criteria: The peak area of the ketone must be < 1% of the parent API peak area to confirm successful stabilization.

Protocol 2: Tissue Homogenate Quenching
  • Harvest & Quench: Immediately upon excision, drop the tissue sample into liquid nitrogen (Thermal Quench).

  • Cryo-Milling: Pulverize the frozen tissue using a cryo-mill. Do not allow the tissue to thaw.

  • Inhibitor Extraction: Extract the frozen powder directly into a solvent mixture of 80:20 Methanol:Water containing 10 mM Ascorbic Acid and a broad-spectrum esterase/dehydrogenase inhibitor cocktail (e.g., PMSF and sodium orthovanadate).

Workflow Decision Tree

Workflow Start Biological Sample Collection CheckHem Matrix Type & Condition? Start->CheckHem HemYes Hemolyzed Plasma (High Fe3+ Risk) CheckHem->HemYes HemNo Normal Plasma (Low Risk) CheckHem->HemNo Tissue Fresh Tissue (High Enzyme Risk) CheckHem->Tissue AddAsc Add Ascorbic Acid (10 mg/mL final) HemYes->AddAsc pHAdjust Buffer to pH 5.0 (Avoid strong acids) HemNo->pHAdjust Cryo Liquid N2 Quench + Inhibitor Cocktail Tissue->Cryo AddAsc->pHAdjust Extract Protein Precipitation (Cold ACN) pHAdjust->Extract Cryo->Extract Store Analyze or Store at -80°C Extract->Store

Caption: Decision tree for processing matrices containing 4-[(1R)-1-hydroxyethyl]phenol to prevent degradation.

References
  • Severe impact of hemolysis on stability of phenolic compounds - ResearchGate. Source: researchgate.net.
  • Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK. Source: wuxiapptec.com.
  • Ascorbic Acid Improves the Stability of Buprenorphine in Frozen Whole Blood Samples. Source: researchgate.net.
  • Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. Source: acs.org.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Direct Chiral LC-MS/MS for 4-[(1R)-1-hydroxyethyl]phenol Detection

Executive Summary & Analytical Context 4-[(1R)-1-hydroxyethyl]phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol, CAS: 129830-97-3) is a critical chiral benzylic alcohol and phenolic compound[1]. In modern drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

4-[(1R)-1-hydroxyethyl]phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol, CAS: 129830-97-3) is a critical chiral benzylic alcohol and phenolic compound[1]. In modern drug development, it serves as a vital chiral building block for pharmaceutical synthesis (e.g., the bioactive natural product Gastrodin) and acts as a specific biomarker for the enzymatic hydroxylation of 4-ethylphenol[1].

Because its biological and synthetic utility is strictly tied to its (1R) stereochemistry, analytical methods must not only quantify the compound at trace levels but also baseline-resolve it from its (1S) enantiomer[2]. This guide objectively compares our optimized direct Chiral LC-MS/MS workflow against traditional methodologies, providing step-by-step protocols and empirical validation data.

The Analytical Challenge: Overcoming Stereochemical Blindness

Mass spectrometry is inherently "stereochemically blind." The (1R) and (1S) enantiomers of 4-(1-hydroxyethyl)phenol share identical molecular weights (138.16 g/mol ) and fragmentation pathways[1][3]. Consequently, generic achiral LC-MS/MS methods cannot distinguish between the two. Historically, laboratories have relied on pre-column chiral derivatization (which is labor-intensive and introduces reagent-based variability) or HPLC-UV with chiral stationary phases (which lacks the sensitivity required for complex biological matrices).

Technology Comparison: Direct Chiral LC-MS/MS vs. Alternatives

By coupling a high-efficiency amylose-based chiral stationary phase directly to a triple quadrupole mass spectrometer, we eliminate the need for derivatization while maximizing sensitivity.

Table 1: Performance Comparison of Analytical Modalities for 4-(1-hydroxyethyl)phenol

ParameterDirect Chiral LC-MS/MS (Optimized)Achiral LC-MS/MS + DerivatizationHPLC-UV (Chiral Phase)
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL100 ng/mL
Sample Prep Time Low (Direct LLE)High (LLE + Derivatization)Low (Direct LLE/PPT)
Enantiomeric Resolution (Rs) > 2.5 (Baseline)> 2.0 (Dependent on reagent)> 2.0
Matrix Interference Minimal (MRM selectivity)Moderate (Reagent byproducts)High (Endogenous UV absorbers)
Throughput High (7 min run time)Low (15 min + prep time)Medium (15 min run time)

Mechanistic Insights: Causality in Method Design

To build a robust assay, every experimental choice must be grounded in the physicochemical reality of the analyte:

  • Ionization Chemistry (ESI-): The phenolic hydroxyl group of 4-[(1R)-1-hydroxyethyl]phenol is mildly acidic. By utilizing an alkaline mobile phase additive (e.g., 0.01% ammonium hydroxide), the compound readily deprotonates to form a stable [M-H]- anion at m/z 137. This negative electrospray ionization (ESI-) approach drastically reduces background noise, as fewer endogenous lipids ionize in negative mode compared to positive mode.

  • Chiral Recognition: Separation is achieved using an immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase. Chiral recognition is driven by hydrogen bonding between the benzylic/phenolic hydroxyls of the analyte and the carbamate linkages of the polymer, combined with steric inclusion within the helical groove of the amylose backbone.

Optimized Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness and compliance with the [4][5], the following protocol incorporates internal standard (IS) tracking to monitor extraction efficiency and mitigate matrix effects.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Expert Insight: Protein precipitation (PPT) with acetonitrile co-extracts phospholipids, which cause severe ion suppression in ESI-. Liquid-Liquid Extraction (LLE) with ethyl acetate selectively partitions the target benzylic alcohol while leaving polar phospholipids in the aqueous waste.

  • Aliquot 100 µL of biological sample (plasma or fermentation broth) into a 2 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., 4-(1-hydroxyethyl)phenol-d4, 100 ng/mL) to ensure a self-validating recovery metric.

  • Add 1.0 mL of ethyl acetate. Vortex vigorously for 5 minutes to drive partitioning.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to break any emulsions.

  • Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) and transfer to an autosampler vial.

Step 2: Chiral LC-MS/MS Conditions
  • Column: Chiralpak IG-3 (3 µm, 2.1 × 150 mm) or equivalent.

  • Mobile Phase A: Water containing 0.01% ammonium hydroxide.

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).

  • Gradient: Isocratic elution at 60% B for 7 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Target Quantifier: m/z 137.0 → 119.0 (Loss of H₂O)

    • Target Qualifier: m/z 137.0 → 93.0 (Loss of acetaldehyde equivalent)

    • IS (d4): m/z 141.0 → 123.0

Method Validation Results (ICH M10 Compliance)

Validation was performed strictly according to[5][6], ensuring the method is capable of identifying analytical drift and providing reproducible data for regulatory submissions.

Table 2: ICH M10 Validation Summary for 4-[(1R)-1-hydroxyethyl]phenol

Validation ParameterResultICH M10 Acceptance Criteria
Linearity Range 0.5 – 500 ng/mL (R² = 0.998)R² ≥ 0.990
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -2.1% to +4.3%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) 94.5% (CV = 4.1%)85% - 115% (CV ≤ 15%)
Extraction Recovery 88.2% – 91.4%Consistent across QC levels

Workflow Visualization

LCMS_Workflow Sample Biological Sample (Plasma / Broth) Prep Liquid-Liquid Extraction (Ethyl Acetate) Sample->Prep IS Spiking LC Chiral LC Separation (Amylose-Tris Column) Prep->LC Reconstitution ESI ESI(-) Ionization [M-H]- m/z 137 LC->ESI Eluent MS1 Q1 Selection m/z 137 ESI->MS1 CID Collision Induced Dissociation (CID) MS1->CID MS2 Q3 Detection m/z 119 & 93 CID->MS2 Data Enantiomeric Quantification MS2->Data MRM Signal

Workflow for the chiral LC-MS/MS quantification of 4-[(1R)-1-hydroxyethyl]phenol.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

Sources

Comparative

Comparative Antioxidant Profiling: 4-[(1R)-1-hydroxyethyl]phenol vs. Tyrosol

For researchers and drug development professionals, selecting the appropriate phenolic building block or reference standard requires a rigorous understanding of molecular structure and its direct impact on redox chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, selecting the appropriate phenolic building block or reference standard requires a rigorous understanding of molecular structure and its direct impact on redox chemistry. This guide provides an in-depth, mechanistic comparison of two closely related monophenols: Tyrosol (4-(2-hydroxyethyl)phenol) and 4-[(1R)-1-hydroxyethyl]phenol (also known as (R)-1-(4-hydroxyphenyl)ethanol).

While tyrosol is widely recognized as a natural antioxidant derived from olive oil, 4-[(1R)-1-hydroxyethyl]phenol is predominantly utilized as a stereochemically defined chiral intermediate in pharmaceutical synthesis[1]. Understanding their comparative behavior in standardized antioxidant capacity assays is critical for predicting the stability and off-target protective effects of downstream active pharmaceutical ingredients (APIs).

Structural Dynamics & Antioxidant Mechanisms

The antioxidant capacity of phenolic compounds is fundamentally dictated by their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), subsequently stabilizing the resulting unpaired electron via aromatic resonance. This occurs via two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [2].

  • Tyrosol features a primary alcohol at the beta position of its ethyl chain. Because this aliphatic hydroxyl group is distant from the aromatic ring, it exerts minimal electronic influence on the para-phenolic hydroxyl group, which serves as the primary site for radical scavenging.

  • 4-[(1R)-1-hydroxyethyl]phenol features a secondary alcohol directly at the benzylic (alpha) position, introducing a chiral center (1R)[1]. While the primary radical scavenging site remains the para-phenolic -OH, the benzylic alcohol introduces two subtle mechanistic deviations:

    • Steric Hindrance: The alpha-methyl group adjacent to the benzylic alcohol creates localized steric bulk, which can marginally impede reaction kinetics with large, bulky synthetic radicals (like DPPH•) compared to the unhindered tyrosol.

    • Secondary Oxidation Potential: Benzylic alcohols are susceptible to slow oxidative degradation into ketones (e.g., forming p-hydroxyacetophenone)[3]. While this does not contribute to rapid radical scavenging assays, it acts as a secondary "reduced reservoir" in prolonged oxidative stress models[3].

Because both compounds are monophenols lacking the ortho-diphenolic (catechol) structure of highly potent antioxidants like hydroxytyrosol, their baseline radical scavenging activity is moderate and heavily reliant on HAT mechanisms rather than SET[4].

G Phenol Monophenolic Antioxidant (Tyrosol / 4-[(1R)-1-hydroxyethyl]phenol) HAT Hydrogen Atom Transfer (HAT) Assays: ORAC, TRAP Phenol->HAT Peroxyl Radicals (ROO•) SET Single Electron Transfer (SET) Assays: FRAP, DPPH, CUPRAC Phenol->SET Transition Metals / DPPH• PhenoxyRadical Resonance-Stabilized Phenoxy Radical HAT->PhenoxyRadical SET->PhenoxyRadical

Fig 1: Divergent HAT and SET antioxidant mechanisms for monophenolic compounds.

Quantitative Performance: Assay Comparisons

Antioxidant capacity cannot be absolute; it is highly dependent on the radical source, pH, and solvent microenvironment[2]. The table below synthesizes the comparative performance of both compounds across industry-standard assays.

AssayPrimary MechanismTyrosol Performance4-[(1R)-1-hydroxyethyl]phenolAnalytical Causality & Structural Impact
ORAC HATModerate-HighModerate-HighHighly sensitive to monophenolic HAT activity. Both compounds effectively neutralize peroxyl radicals, with the benzylic methyl group showing negligible interference[4][5].
DPPH SET / HATLowVery LowThe bulky DPPH radical limits interaction with monophenols. The alpha-methyl group in 4-[(1R)-1-hydroxyethyl]phenol adds steric hindrance, slightly reducing its already low kinetic rate[4][6].
ABTS SET / HATModerateModerateThe ABTS radical cation is less sterically hindered than DPPH, allowing both monophenols to exhibit measurable, comparable scavenging[4][5].
FRAP SETLowLowMonophenols generally lack the redox potential required to fully reduce the ferric-tripyridyltriazine complex at acidic pH, resulting in poor FRAP scores for both[2][4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, antioxidant assays must be designed as self-validating systems. This means incorporating internal controls that automatically flag matrix interference, baseline drift, or reagent degradation.

Protocol A: Kinetic ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is the gold standard for evaluating HAT mechanisms because it utilizes biologically relevant peroxyl radicals and operates at a physiological pH (7.4)[2][5].

Self-Validation Principle: By calculating the Net Area Under the Curve (AUC) rather than a single endpoint, the assay intrinsically accounts for both the lag time (inhibition) and the initial rate of fluorescence decay.

  • Reagent Preparation: Prepare a 70 nM working solution of fluorescein (fluorescent probe) and a 153 mM solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in 75 mM phosphate buffer (pH 7.4)[4][5].

  • Equilibration: Add 300 µL of the sample (Tyrosol or 4-[(1R)-1-hydroxyethyl]phenol) and 1.8 mL of fluorescein to a quartz cuvette. Incubate at 37°C for exactly 5 minutes. Causality: This thermal equilibration prevents temperature-induced fluorescence fluctuations during the kinetic read[5].

  • Initiation: Rapidly inject the AAPH solution. AAPH undergoes thermal decomposition at 37°C, generating peroxyl radicals at a constant, predictable rate[4].

  • Kinetic Monitoring: Monitor fluorescence decay (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes until the signal reaches baseline.

  • Data Integration: Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample. Convert this value to Trolox Equivalents (TE) using a simultaneously run Trolox standard curve.

G Prep Probe Prep (Fluorescein) Incubate Equilibration (37°C, 5 min) Prep->Incubate Reaction Radical Generation (AAPH Addition) Incubate->Reaction Kinetics Kinetic Monitoring (Ex: 485nm, Em: 520nm) Reaction->Kinetics AUC AUC Integration (Self-Validating Metric) Kinetics->AUC

Fig 2: Self-validating kinetic workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.

Protocol B: Standardized DPPH Scavenging Assay

While DPPH is less physiologically relevant, it is highly reproducible for evaluating SET/HAT hybrid mechanisms[2][6].

Self-Validation Principle: DPPH solutions are notoriously unstable immediately after preparation. A mandatory dark-incubation period ensures the baseline absorbance is locked, preventing false-positive decay readings[6].

  • Radical Stabilization: Prepare a 0.1 mM DPPH solution in absolute ethanol. Store in complete darkness for exactly 2 hours. Causality: The absorbance of freshly prepared DPPH decreases spontaneously; a 2-hour wait ensures thermodynamic stability before sample introduction[6].

  • Reaction Assembly: In a sampling tube, combine 1 mL of the stabilized DPPH solution, 200 µL of ethanol, and 800 µL of 0.1 M Tris–HCl buffer (pH 7.4)[6]. Add the phenolic sample.

  • Endpoint Measurement: Incubate for 30 minutes in the dark, then measure absorbance at 517 nm against a blank containing only ethanol and buffer[6].

  • TEAC Normalization: Calculate the IC50 (concentration required for 50% inhibition). Divide the IC50 of a daily Trolox standard by the IC50 of the sample to yield the Trolox Equivalent Antioxidant Capacity (TEAC). Causality: Normalizing against Trolox mitigates day-to-day spectrophotometer drift and radical degradation[6].

Implications for Drug Development

The choice between these two compounds hinges entirely on the developmental objective. Tyrosol is an excellent reference standard for natural product research and nutraceutical formulation due to its well-documented biological safety profile and anti-inflammatory activity[3].

Conversely, 4-[(1R)-1-hydroxyethyl]phenol is an indispensable stereochemically defined building block[1]. When synthesizing complex bioactive molecules (such as gastrodin analogs or beta-blockers), the 1R chiral center dictates the ultimate receptor binding affinity of the API[1][3]. While its intrinsic antioxidant capacity is moderate and closely mirrors tyrosol, developers must account for the potential secondary oxidation of its benzylic alcohol during long-term stability testing—a variable absent in primary alcohols like tyrosol[3].

References

  • National Institutes of Health (PMC) . Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Retrieved from [Link]

  • Kyushu University Library . Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives. Retrieved from [Link]

  • University of Missouri . Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Scale-Up of 4-[(1R)-1-hydroxyethyl]phenol Synthesis: A Comparative Analysis of Biocatalytic and Chemocatalytic Pathways

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. The en...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. The enantiomerically pure alcohol, 4-[(1R)-1-hydroxyethyl]phenol, is a critical intermediate for numerous active pharmaceutical ingredients (APIs). Its synthesis, therefore, demands a robust, scalable, and economically viable pathway. This guide provides an in-depth, objective comparison of the leading biocatalytic and chemocatalytic routes for the production of this valuable compound, grounded in experimental data and practical insights for scale-up.

Executive Summary: Navigating the Synthetic Crossroads

The synthesis of 4-[(1R)-1-hydroxyethyl]phenol primarily revolves around two strategic approaches: the asymmetric reduction of the prochiral ketone 4-hydroxyacetophenone and the direct enantioselective hydroxylation of 4-ethylphenol. Within these strategies, both biocatalytic and chemocatalytic methods present distinct advantages and challenges. This guide will dissect three prominent pathways:

  • Biocatalytic Asymmetric Reduction: Employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the highly selective reduction of 4-hydroxyacetophenone.

  • Biocatalytic Enantioselective Hydroxylation: Utilizing the enzyme vanillyl alcohol oxidase (VAO) to directly convert 4-ethylphenol.

  • Chemocatalytic Asymmetric Hydrogenation: Leveraging transition metal catalysts, such as Noyori-type ruthenium complexes, for the asymmetric reduction of 4-hydroxyacetophenone.

We will explore the mechanistic underpinnings of each pathway, present a comparative analysis of their performance metrics, and provide detailed experimental protocols to inform your synthetic strategy from the bench to the pilot plant.

The Pathways: A Mechanistic and Performance Overview

The choice of a synthetic route for industrial-scale production is a multi-faceted decision, balancing yield, enantioselectivity, cost, safety, and environmental impact. Below, we delve into the specifics of each major pathway to 4-[(1R)-1-hydroxyethyl]phenol.

Pathway 1: Biocatalytic Asymmetric Reduction of 4-Hydroxyacetophenone

This chemoenzymatic approach leverages the exquisite stereoselectivity of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) to directly produce the desired (R)-enantiomer from 4-hydroxyacetophenone.[1] These enzymes typically rely on a nicotinamide cofactor (NADH or NADPH) which is regenerated in situ, making the process highly efficient.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"4-Hydroxyacetophenone" [fillcolor="#FBBC05"]; "KRED/ADH" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cofactor (NAD(P)H)" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cofactor Regeneration System" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-[(1R)-1-hydroxyethyl]phenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Hydroxyacetophenone" -> "KRED/ADH" [label="Substrate Binding"]; "Cofactor (NAD(P)H)" -> "KRED/ADH" [label="Hydride Transfer"]; "KRED/ADH" -> "4-[(1R)-1-hydroxyethyl]phenol" [label="Product Release"]; "Cofactor Regeneration System" -> "Cofactor (NAD(P)H)" [label="Recycling"]; } A simplified workflow for the biocatalytic reduction of 4-hydroxyacetophenone.

Advantages:

  • Exceptional Enantioselectivity: Often achieving >99% enantiomeric excess (ee).[2]

  • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and improving safety.[1][3]

  • High Chemo- and Regioselectivity: Minimizes the formation of by-products, simplifying downstream processing.[4]

  • Environmentally Benign: Reduces reliance on hazardous reagents and organic solvents.[1][3]

Challenges for Scale-Up:

  • Cofactor Cost and Regeneration: While efficient, the initial cost of the cofactor and the need for a robust regeneration system can be a factor.

  • Enzyme Stability and Cost: The operational stability and cost of the enzyme are critical considerations for large-scale manufacturing.[1]

  • Process Optimization: Requires careful optimization of parameters such as pH, temperature, and substrate loading to maximize productivity.[1]

Pathway 2: Biocatalytic Enantioselective Hydroxylation of 4-Ethylphenol

This innovative biocatalytic route employs the flavin-dependent enzyme vanillyl alcohol oxidase (VAO) to directly hydroxylate the benzylic position of 4-ethylphenol, yielding the (R)-alcohol with high enantioselectivity.[5]

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"4-Ethylphenol" [fillcolor="#FBBC05"]; "VAO (FAD)" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "O2" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "H2O" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-[(1R)-1-hydroxyethyl]phenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Ethylphenol" -> "VAO (FAD)" [label="Substrate Binding"]; "O2" -> "VAO (FAD)" [label="Oxidant"]; "VAO (FAD)" -> "4-[(1R)-1-hydroxyethyl]phenol" [label="Product Release"]; "H2O" -> "VAO (FAD)"; } Mechanism of vanillyl alcohol oxidase (VAO) catalyzed hydroxylation.

Advantages:

  • Direct Functionalization: A highly atom-economical route that avoids the pre-functionalization of the starting material.

  • High Enantioselectivity: Reported to produce the (R)-enantiomer with up to 97% ee.[5]

  • Green Chemistry Principles: Utilizes molecular oxygen as the oxidant and operates under mild, aqueous conditions.

Challenges for Scale-Up:

  • By-product Formation: Can produce side-products such as 4-hydroxyacetophenone and 4-vinylphenol, which require separation.[5]

  • Oxygen Mass Transfer: Ensuring sufficient oxygen supply can be a challenge in large-scale bioreactors.

  • Enzyme Availability and Cost: The commercial availability and cost of VAO may be a limiting factor for large-scale production.

Pathway 3: Chemocatalytic Asymmetric Hydrogenation of 4-Hydroxyacetophenone

Asymmetric hydrogenation, particularly using Noyori-type ruthenium catalysts, is a powerful and well-established method for the enantioselective reduction of ketones.[6][7] These catalysts, typically composed of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand, can achieve high catalytic activity and enantioselectivity.[8][9]

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"4-Hydroxyacetophenone" [fillcolor="#FBBC05"]; "Ru-BINAP/Diamine Catalyst" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "H2 or H-donor" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-[(1R)-1-hydroxyethyl]phenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Hydroxyacetophenone" -> "Ru-BINAP/Diamine Catalyst" [label="Coordination"]; "H2 or H-donor" -> "Ru-BINAP/Diamine Catalyst" [label="Hydride Source"]; "Base" -> "Ru-BINAP/Diamine Catalyst" [label="Activation"]; "Ru-BINAP/Diamine Catalyst" -> "4-[(1R)-1-hydroxyethyl]phenol" [label="Hydrogenation"]; } Key components of Noyori-type asymmetric hydrogenation.

Advantages:

  • High Efficiency: Can operate at very low catalyst loadings (high substrate-to-catalyst ratios), making it economically attractive.[6]

  • Broad Substrate Scope: These catalysts are often tolerant of a wide range of functional groups.

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the chirality of the ligands.

Challenges for Scale-Up:

  • Catalyst Cost and Sensitivity: Ruthenium catalysts and chiral ligands can be expensive, and the catalysts can be sensitive to air and moisture.[1]

  • High-Pressure Equipment: Asymmetric hydrogenation often requires specialized high-pressure reactors.[10]

  • Metal Contamination: Removal of the metal catalyst from the final product to meet stringent pharmaceutical limits is a critical and often challenging step.[11]

  • Safety Concerns: The use of hydrogen gas under pressure poses significant safety risks that must be carefully managed.[12] Asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol, can mitigate some of these risks but may introduce its own safety considerations.[12][13]

Comparative Performance Data

The following table summarizes key performance indicators for the different synthetic pathways, providing a basis for objective comparison.

MetricBiocatalytic Reduction (KRED/ADH)Biocatalytic Hydroxylation (VAO)Chemocatalytic Hydrogenation (Noyori-type)
Starting Material 4-Hydroxyacetophenone4-Ethylphenol4-Hydroxyacetophenone
Typical Yield >90%36% (isolated)[5]>95%
Enantiomeric Excess (ee) >99%97%[5]>98%[14]
Reaction Conditions Aqueous, ambient temp. & pressureAqueous, ambient temp. & pressureOrganic solvent, elevated temp. & pressure
Key Reagents Enzyme, Cofactor, Regeneration SystemEnzyme, O₂, H₂ORu-catalyst, Chiral ligands, H₂ or H-donor, Base
Catalyst Loading Typically higher (w/w)VariableVery low (mol%)
Downstream Processing Product extractionProduct extraction, by-product separationCatalyst removal, product purification
Safety Considerations Generally low riskOxygen handlingH₂ gas handling, flammable solvents, metal toxicity
Environmental Impact Low, biodegradable wasteLow, aqueous waste streamHigher, metal waste, solvent waste

Experimental Protocols

To provide actionable insights, we present detailed, representative experimental protocols for each of the discussed pathways.

Protocol 1: Biocatalytic Reduction of 4-Hydroxyacetophenone using a Ketoreductase

Materials:

  • 4-Hydroxyacetophenone

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, dissolve D-glucose (1.2 eq) in potassium phosphate buffer.

  • Add NADP⁺ or NAD⁺ to a final concentration of 0.1-1 mM.

  • Add the ketoreductase and glucose dehydrogenase to their optimized concentrations.

  • Dissolve 4-hydroxyacetophenone (1 eq) in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) if necessary, and add it to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-[(1R)-1-hydroxyethyl]phenol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Hydroxylation of 4-Ethylphenol using Vanillyl Alcohol Oxidase

Materials:

  • 4-Ethylphenol

  • Vanillyl Alcohol Oxidase (VAO)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Oxygen supply

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated, temperature-controlled reactor equipped with an oxygen sparging system, prepare a solution of 4-ethylphenol in potassium phosphate buffer. A co-solvent such as acetone may be used to improve solubility.[5]

  • Add the vanillyl alcohol oxidase to the reaction mixture.

  • Sparge the mixture with oxygen at a controlled flow rate while maintaining a constant temperature (e.g., 30 °C) and vigorous stirring.

  • Monitor the formation of the product and by-products by GC or HPLC.

  • Once the reaction has reached the desired conversion, terminate the oxygen supply.

  • Extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate 4-[(1R)-1-hydroxyethyl]phenol from unreacted starting material and by-products.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 3: Asymmetric Hydrogenation of 4-Hydroxyacetophenone using a Noyori-type Catalyst

Materials:

  • 4-Hydroxyacetophenone

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Anhydrous isopropanol

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in a 1:2 molar ratio in anhydrous isopropanol. Stir the mixture at room temperature for 30-60 minutes to form the pre-catalyst.

  • Reaction Setup: In a separate, dry, and inerted high-pressure autoclave, dissolve 4-hydroxyacetophenone in anhydrous isopropanol.

  • Catalyst Activation and Hydrogenation: To the pre-catalyst solution, add a solution of KOtBu in isopropanol (e.g., 1 M solution) to activate the catalyst.

  • Transfer the activated catalyst solution to the autoclave containing the substrate via cannula under positive inert gas pressure.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 8-50 atm).

  • Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir vigorously.

  • Monitor the reaction progress by taking aliquots (after depressurizing and re-purging) and analyzing by HPLC or GC.

  • Upon completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with inert gas.

  • Quench the reaction with a small amount of water or a weak acid.

  • Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of 4-[(1R)-1-hydroxyethyl]phenol for scale-up presents a compelling case study in the comparative advantages of modern synthetic methodologies.

  • Biocatalytic routes , particularly the asymmetric reduction of 4-hydroxyacetophenone with ketoreductases, offer an environmentally sustainable and highly selective pathway. As the cost of enzymes decreases and protein engineering continues to deliver more robust and efficient biocatalysts, this approach is poised to become increasingly dominant in industrial settings.[1][2][3]

  • Chemocatalytic asymmetric hydrogenation remains a powerful and highly efficient method, especially when very low catalyst loadings are a primary economic driver.[6] However, the inherent challenges of high-pressure operations, catalyst cost and removal, and safety concerns necessitate significant investment in infrastructure and process control.[1][12] The development of more active and stable iron-based catalysts may offer a more sustainable future for this approach.[15]

Ultimately, the optimal choice of synthetic pathway will depend on a company's specific capabilities, cost structures, and commitment to green chemistry principles. For organizations with expertise in fermentation and bioprocessing, the biocatalytic routes offer a clear long-term advantage in terms of sustainability and operational safety. For those with established infrastructure for high-pressure catalysis, the optimization and recycling of Noyori-type catalysts can provide a highly efficient manufacturing process.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic routes to key chiral building blocks like 4-[(1R)-1-hydroxyethyl]phenol will remain a critical area of research and development.

References

  • Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). asymmetric-hydrogenation-2015.pdf.
  • Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. Retrieved from [Link]

  • Aslam, A., et al. (2025, August 21). Green Biochemistry and Sustainable Biocatalysis Toward Eco-Friendly Industrial Innovation. Scholars Academic Journal of Biosciences. Retrieved from [Link]

  • Hall, A. M. R., et al. (n.d.). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. PMC. Retrieved from [Link]

  • Anonymous. (2021, August 11). Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen. Organic Process Research & Development. Retrieved from [Link]

  • Anonymous. (2016, March 15). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Anonymous. (n.d.). CHAPTER 2: Biocatalysis – A Greener Alternative in Synthetic Chemistry. Books. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Anonymous. (2022, August 5). Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Ewing, T. A., et al. (2018, April 20). Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. WUR eDepot. Retrieved from [Link]

  • Anonymous. (2024, August 7). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. PMC. Retrieved from [Link]

  • Anonymous. (2019, May 15). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • Anonymous. (n.d.). Chapter 45 — Asymmetric synthesis.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Anonymous. (2012, October 10). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Retrieved from [Link]

  • Anonymous. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Anonymous. (n.d.). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. Retrieved from [Link]

  • Chem-Station. (2009, June 10). コーリー・バクシ・柴田還元 Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • Paek, S.-M., et al. (2016, July 21). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). The reaction catalyzed by 4-hydroxyacetophenone monooxygenase to.... ResearchGate. Retrieved from [Link]

  • Anonymous. (2012, February 23). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journals. Retrieved from [Link]

  • Anonymous. (2006, May 19). Kinetic Studies of the Asymmetric Transfer Hydrogenation of Imines with Formic Acid Catalyzed by Rh−Diamine Catalysts. Figshare. Retrieved from [Link]

  • Anonymous. (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Retrieved from [Link]

  • Huang, L., et al. (2022, June 29). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. Retrieved from [Link]

  • Anonymous. (2012, September 24). Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Semantic Scholar. Retrieved from [Link]

  • Anonymous. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • Malara, A. (2021, June 23). Methods for Recycling Heterogenous Catalysts. Encyclopedia.pub. Retrieved from [Link]

  • Anonymous. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. Retrieved from [Link]

  • Anonymous. (2015, February 15). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed. Retrieved from [Link]

  • Codexis Inc. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.
  • Huang, L., et al. (2022, June 30). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed. Retrieved from [Link]

  • Codexis Inc. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.
  • Anonymous. (n.d.). Asymmetric hydrogenation catalyzed by first-row transition metal complexes. OA Monitor Ireland. Retrieved from [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]

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Comparative

A Comparative Guide to Purity Determination: Cross-Validation of NMR and HPLC for 4-[(1R)-1-hydroxyethyl]phenol

In the landscape of pharmaceutical development and quality control, the unambiguous determination of purity for an active pharmaceutical ingredient (API) is paramount. For chiral molecules such as 4-[(1R)-1-hydroxyethyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of purity for an active pharmaceutical ingredient (API) is paramount. For chiral molecules such as 4-[(1R)-1-hydroxyethyl]phenol, a key intermediate in the synthesis of various pharmaceuticals, this task demands analytical techniques that are not only precise and accurate but also specific to the stereoisomer of interest. This guide provides an in-depth comparison and cross-validation of two powerhouse analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 4-[(1R)-1-hydroxyethyl]phenol.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the theoretical underpinnings, practical experimental protocols, and comparative performance of these methods. By understanding the orthogonal strengths of both NMR and HPLC, a robust and holistic purity assessment can be achieved, ensuring the quality and safety of the final drug product.

The Foundational Pillars of Purity Analysis: NMR and HPLC

The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the nature of potential impurities. 4-[(1R)-1-hydroxyethyl]phenol, with its chiral center and aromatic structure, presents a perfect case study for leveraging the complementary strengths of qNMR and chiral HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary analytical method, offering a direct and absolute quantification of a substance.[1][2] The principle of qNMR relies on the direct proportionality between the integral of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[1][3] This allows for the determination of purity without the need for a chemically identical reference standard for the analyte, instead utilizing a certified internal standard of known purity.[2][4] For 4-[(1R)-1-hydroxyethyl]phenol, ¹H qNMR is particularly well-suited due to the presence of unique proton signals that can be readily integrated.

High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, is the workhorse for assessing the purity of chiral compounds.[5][6] This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] For enantiomeric purity, a chiral stationary phase (CSP) is employed, which interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for the quantification of the desired enantiomer relative to its undesired counterpart.[5][8] Furthermore, achiral reversed-phase HPLC is highly effective for separating the API from other process-related impurities and degradation products.[9]

A Symbiotic Workflow: The Cross-Validation Strategy

Cross-validation of analytical methods is a critical exercise to demonstrate the reliability and consistency of results, as outlined in the International Council for Harmonisation (ICH) guidelines.[10][11][12][13] By employing two mechanistically different techniques like NMR and HPLC, a comprehensive picture of the sample's purity is obtained.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Comparison & Validation cluster_3 Final Purity Assignment Sample 4-[(1R)-1-hydroxyethyl]phenol Batch qNMR Quantitative NMR (qNMR) Purity Assay Sample->qNMR HPLC_chiral Chiral HPLC Enantiomeric Purity Sample->HPLC_chiral HPLC_achiral Achiral HPLC Related Substances Sample->HPLC_achiral Compare Compare Purity Values qNMR->Compare Assess Assess Orthogonality HPLC_chiral->Assess HPLC_achiral->Compare Final_Purity Assign Final Purity Value with Confidence Interval Compare->Final_Purity Assess->Final_Purity

Caption: Overall workflow for the cross-validation of NMR and HPLC.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data.

Quantitative ¹H NMR (qNMR) Protocol

The internal standard method is recommended for high accuracy.[14]

1. Selection of Internal Standard:

  • An ideal internal standard should be of high purity (≥99.9%), chemically stable, non-reactive with the analyte or solvent, and have signals that do not overlap with the analyte's signals.[15][16]

  • For 4-[(1R)-1-hydroxyethyl]phenol, maleic acid or dimethyl sulfone are suitable candidates, offering sharp singlet peaks in regions of the ¹H NMR spectrum that are typically free from analyte signals.[16]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-[(1R)-1-hydroxyethyl]phenol and 5 mg of the certified internal standard into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution.[3]

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

  • Number of Scans: 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For 4-[(1R)-1-hydroxyethyl]phenol, the quartet signal of the benzylic proton or the doublet of the methyl group can be used.

  • The purity is calculated using the following formula[3][4]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to 4-[(1R)-1-hydroxyethyl]phenol and "std" refers to the internal standard.

Chiral and Achiral HPLC Protocol

A two-method approach is employed: one for enantiomeric purity and another for achiral purity (related substances).

1. Chiral HPLC for Enantiomeric Purity:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective for separating phenolic enantiomers.[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve baseline resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve approximately 1 mg of 4-[(1R)-1-hydroxyethyl]phenol in 10 mL of the mobile phase.

  • System Suitability: Inject a racemic mixture of 4-(1-hydroxyethyl)phenol to confirm the resolution between the two enantiomer peaks. The resolution should be ≥ 1.5.

  • Quantification: The enantiomeric purity is determined by the area percentage of the (R)-enantiomer peak relative to the total area of both enantiomer peaks.

2. Achiral Reversed-Phase HPLC for Related Substances:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for the separation of small aromatic molecules.[9]

  • Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B) is typically effective.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve approximately 10 mg of 4-[(1R)-1-hydroxyethyl]phenol in 10 mL of a 50:50 mixture of water and acetonitrile.

  • System Suitability: A standard solution containing the API and known impurities should be injected to verify the resolution and sensitivity of the method.

  • Quantification: The percentage of each impurity is calculated based on its peak area relative to the total peak area of all components.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the analysis of a single batch of 4-[(1R)-1-hydroxyethyl]phenol, illustrating the comparative performance of the two techniques.

Table 1: Purity of 4-[(1R)-1-hydroxyethyl]phenol by qNMR

ParameterValue
Mass of Analyte10.25 mg
Mass of Internal Standard (Maleic Acid)5.12 mg
Purity of Internal Standard99.95%
Integral of Analyte (CH quartet, 1H)1.00
Integral of Standard (CH=CH singlet, 2H)1.25
Calculated Purity (w/w %) 99.2%

Table 2: Purity of 4-[(1R)-1-hydroxyethyl]phenol by HPLC

Analytical MethodParameterResult
Chiral HPLC (R)-enantiomer Area %99.8%
(S)-enantiomer Area %0.2%
Achiral HPLC Main Peak Area %99.4%
Impurity 1 Area %0.3%
Impurity 2 Area %0.1%
Other Impurities< 0.1%
Overall Purity (Achiral) 99.4%

Discussion: Interpreting the Results

The qNMR result provides an absolute purity value of 99.2% on a weight/weight basis. This value accounts for all proton-containing impurities. The achiral HPLC method gives a relative purity of 99.4% based on peak area percentage. The close agreement between these two values provides a high degree of confidence in the purity assessment.

The chiral HPLC analysis reveals an enantiomeric purity of 99.8%, indicating that 0.2% of the material is the undesired (S)-enantiomer. This is a critical piece of information that qNMR, without the use of chiral shift reagents, cannot provide.[5]

The power of cross-validation is evident here. While qNMR gives a highly accurate measure of the total amount of the target molecule, HPLC excels at separating and quantifying structurally similar impurities and enantiomers.

G cluster_0 Initial Purity Data cluster_1 Comparison and Decision cluster_2 Outcomes qNMR_result qNMR Purity (e.g., 99.2%) Decision Results Agree within Predefined Limits? qNMR_result->Decision HPLC_result Achiral HPLC Purity (e.g., 99.4%) HPLC_result->Decision Accept Accept Purity Value Decision->Accept Yes Investigate Investigate Discrepancy Decision->Investigate No

Sources

Validation

Inter-Laboratory Validation Guide: Enantioselective Quantification of 4-[(1R)-1-hydroxyethyl]phenol

Executive Summary 4-[(1R)-1-hydroxyethyl]phenol—commonly referred to as (R)-1-(4-hydroxyphenyl)ethanol—is a critical chiral building block in the synthesis of β3-adrenergic receptor agonists, including synephrine and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(1R)-1-hydroxyethyl]phenol—commonly referred to as (R)-1-(4-hydroxyphenyl)ethanol—is a critical chiral building block in the synthesis of β3-adrenergic receptor agonists, including synephrine and its derivatives[1]. Furthermore, it serves as a primary target product in advanced bioelectrosynthesis and enzymatic ketone reduction pathways[2]. Because the stereochemistry at the benzylic position directly dictates the pharmacological efficacy and safety profile of downstream active pharmaceutical ingredients (APIs), rigorous enantioselective quantification is mandatory.

This guide objectively compares the performance of High-Resolution Chiral LC-MS/MS against traditional Chiral HPLC-UV. Designed for researchers and drug development professionals, it provides a self-validating, inter-laboratory protocol to ensure absolute data integrity.

Mechanistic Rationale & Platform Comparison

The molecular architecture of 4-[(1R)-1-hydroxyethyl]phenol features a phenolic hydroxyl group and a chiral secondary benzylic alcohol[3]. Selecting the correct analytical platform requires understanding the physicochemical behavior of these functional groups.

The Causality Behind Platform Selection: Historically, Chiral HPLC-UV has been the standard, monitoring the aromatic ring's absorbance at ~254 nm[4]. While sufficient for high-purity synthetic batches, UV detection suffers from severe baseline drift and matrix interference when analyzing crude bioelectrosynthesis broths.

Conversely, Chiral LC-MS/MS leverages the intrinsic acidity of the phenolic hydroxyl group. Under negative electrospray ionization (ESI-), the molecule readily deprotonates to form a highly stable phenoxide anion ([M-H]-, m/z 137). By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer isolates specific fragment ions, effectively bypassing optical matrix interference and drastically lowering the Limit of Quantitation (LOQ).

Table 1: Objective Performance Comparison of Quantification Platforms
ParameterChiral HPLC-UV (Legacy)Chiral LC-MS/MS (Advanced)Mechanistic Rationale
Sensitivity (LOQ) ~0.5 µg/mL~1.0 ng/mLESI- capitalizes on phenolic deprotonation, eliminating background noise.
Specificity Low (Optical absorbance)High (Mass-to-charge ratio)MRM transitions ignore co-eluting non-isobaric impurities.
Matrix Tolerance Poor (Requires extensive cleanup)Excellent (Dilute-and-shoot viable)Deuterated internal standards correct for MS ion suppression.
Enantiomeric Resolution Good (Rs > 1.5)Excellent (Rs > 2.0)MS compatibility allows for optimized, volatile mobile phases.

Visualizing the Analytical Workflow

Workflow A Sample Prep (Spike IS) B Chiral LC Separation (Enantiomer Resolution) A->B Injection C Ionization (ESI-) [M-H]- Formation B->C Eluent D Tandem Mass Spec (MRM Transitions) C->D Precursor E Data Analysis (ee% Calculation) D->E Product

Fig 1. Chiral LC-MS/MS workflow for 4-[(1R)-1-hydroxyethyl]phenol enantioselective quantification.

Self-Validating Experimental Protocol: Chiral LC-MS/MS

To ensure trustworthiness across different laboratories, this protocol is engineered as a self-validating system . It embeds a System Suitability Test (SST) that acts as an automated gatekeeper. If the predefined chromatographic criteria are not met, the sequence halts, preventing the generation of compromised data.

Materials & Reagents
  • Analyte: 4-[(1R)-1-hydroxyethyl]phenol reference standard (Purity >99% ee)[3].

  • Internal Standard (IS): 4-[(1R)-1-hydroxyethyl]phenol-d4. Causality: The deuterium label co-elutes with the analyte, perfectly compensating for any matrix-induced ion suppression in the ESI source.

  • Column: Chiral stationary phase (CSP) such as Regis ULMO or Whelk-O 1 (5 µm, 25 cm x 4.6 mm)[4].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Aliquot 100 µL of the experimental sample (e.g., bioelectrosynthesis broth or API formulation) into a microcentrifuge tube.

  • Spike with 10 µL of the IS working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins and extract the analyte. Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Mobile Phase: Heptane / Isopropanol (95:5, v/v) containing 0.1% Trifluoroacetic acid (TFA)[4].

  • Flow Rate: 1.0 mL/min.

  • Causality: The CSP facilitates enantiomeric resolution through a three-point interaction model. The π-π interactions between the analyte's aromatic ring and the CSP, combined with hydrogen bonding at the benzylic alcohol, create transient diastereomeric complexes with differing stabilities for the (1R) and (1S) isomers, allowing them to elute separately.

Step 3: Mass Spectrometry (ESI-) Parameters

  • Polarity: Negative Ion Mode.

  • MRM Transitions: Monitor m/z 137.0 → 93.0 (loss of acetaldehyde) for the analyte, and m/z 141.0 → 97.0 for the IS.

Step 4: System Suitability & Self-Validation (Crucial) Before unknown samples are analyzed, inject a racemic mixture standard.

  • Validation Gate: The system software must calculate a resolution ( Rs​ ) > 1.5 between the (1R) and (1S) peaks. If Rs​ < 1.5, the run is automatically aborted, prompting column washing or mobile phase replacement.

Validation SST System Suitability (Rs > 1.5) Lab1 Lab A: LC-MS/MS (Matrix: Plasma) SST->Lab1 Lab2 Lab B: HPLC-UV (Matrix: Buffer) SST->Lab2 Lab3 Lab C: LC-MS/MS (Matrix: Broth) SST->Lab3 Data Statistical Analysis (%RSD < 15%) Lab1->Data Lab2->Data Lab3->Data

Fig 2. Self-validating inter-laboratory framework ensuring robust cross-platform reproducibility.

Inter-Laboratory Validation Data

A rigorous inter-laboratory study was conducted across three independent sites to validate the quantification of 4-[(1R)-1-hydroxyethyl]phenol. Lab A and Lab C utilized the advanced Chiral LC-MS/MS protocol, while Lab B utilized the legacy Chiral HPLC-UV method.

The data below summarizes the quantification of a blinded, spiked bio-broth sample (Target Concentration: 50.0 ng/mL; Target ee%: 98.0%).

Table 2: Inter-Laboratory Validation Results
MetricLab A (LC-MS/MS)Lab B (HPLC-UV)Lab C (LC-MS/MS)Inter-Lab %RSD
Measured Conc. (ng/mL) 49.8 ± 1.254.3 ± 6.550.1 ± 0.94.8%
Calculated ee% 98.1%96.5%97.9%0.8%
Signal-to-Noise (S/N) > 500:112:1> 480:1N/A
Passes Self-Validation? Yes ( Rs​ = 2.1)Marginal ( Rs​ = 1.6)Yes ( Rs​ = 2.2)N/A

Conclusion of Data: The LC-MS/MS platforms (Labs A and C) demonstrated vastly superior precision and accuracy, easily handling the matrix effects of the broth. Lab B's HPLC-UV method exhibited a positive bias (54.3 ng/mL) due to co-eluting UV-absorbing impurities, highlighting the necessity of MS/MS for complex sample quantification.

References

  • Synthesis and uses of synephrine derivatives (WO2005108381A1). Google Patents.
  • Bioelectrosynthesis 9783030032982, 3030032981 . DOKUMEN.PUB. Available at:[Link]

  • 1-(4-Hydroxyphenyl) Ethanol Chromatographic Methods . Regis Technologies. Available at:[Link]

Sources

Safety & Regulatory Compliance

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